Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBXTSPABSYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, the subject of this guide, is a highly functionalized imidazole derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromo, methyl, and ethyl carboxylate substituents offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in the quest for new and improved drugs.
This technical guide provides a comprehensive overview of a recommended synthetic pathway for this compound, grounded in established chemical principles and supported by literature precedents. The chosen methodology emphasizes efficiency, regioselectivity, and practicality for researchers in both academic and industrial settings.
Strategic Approach to the Synthesis: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary retrosynthetic routes, each with its own set of advantages and challenges.
Route A commences with the commercially available 1-methylimidazole, introducing the ethyl carboxylate group at the C2 position, followed by a regioselective bromination at the C5 position.
Route B begins with the synthesis of the parent Ethyl 1H-imidazole-2-carboxylate, followed by bromination at the C5 position, and concludes with the N-methylation of the imidazole ring.
After careful consideration of the available literature and the principles of heterocyclic chemistry, this guide will focus on Route A as the recommended pathway. The rationale for this choice lies in the potentially greater control over regioselectivity during the final bromination step on a pre-functionalized, N-methylated imidazole ring. The C2 position of 1-methylimidazole is the most acidic, facilitating its functionalization, and the subsequent bromination is directed to the electron-rich C5 position.
Mechanistic Insights: Understanding the "Why" Behind the "How"
A deep understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthesis. The key transformations in the recommended synthetic pathway are driven by fundamental principles of organic chemistry.
Step 1: C2-Carboxylation of 1-Methylimidazole
The introduction of the ethyl carboxylate group at the C2 position of 1-methylimidazole is achieved through a deprotonation-carboxylation sequence. The C2 proton of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi), results in the formation of a C2-lithiated imidazole intermediate. This highly nucleophilic species can then react with an electrophilic carboxylating agent, such as ethyl chloroformate, to yield the desired Ethyl 1-methyl-1H-imidazole-2-carboxylate.
Step 2: Regioselective C5-Bromination
The bromination of the 1-methyl-1H-imidazole-2-carboxylate ring is an electrophilic aromatic substitution reaction. The imidazole ring is an electron-rich heterocycle, and the N-methyl and C2-ester groups influence the regioselectivity of the substitution. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can facilitate the reaction and enhance the regioselectivity.[1]
Recommended Synthetic Pathway
The following diagram illustrates the recommended two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate
This procedure is adapted from methodologies for the C2-functionalization of imidazoles via lithiation.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methylimidazole | 82.10 | 8.21 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Ethyl chloroformate | 108.52 | 12.0 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aqueous NH4Cl | - | 100 mL | - |
| Ethyl acetate | - | 3 x 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (8.21 g, 0.10 mol) and anhydrous THF (200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add ethyl chloroformate (12.0 g, 0.11 mol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford Ethyl 1-methyl-1H-imidazole-2-carboxylate as a clear oil.
Protocol 2: Synthesis of this compound
This protocol is based on the regioselective bromination of electron-rich heterocycles using N-bromosuccinimide.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 154.17 | 15.4 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
| Water | - | 300 mL | - |
| Ethyl acetate | - | 3 x 100 mL | - |
| 10% Aqueous Sodium Thiosulfate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (15.4 g, 0.10 mol) in DMF (150 mL).
-
To this solution, add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 15 minutes, while maintaining the temperature at room temperature with a water bath.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (100 mL) to quench any unreacted bromine, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound as a solid.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (s, 1H, imidazole C4-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 3H, N-CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.5 (C=O), 138.0 (C2), 129.5 (C4), 115.0 (C5), 62.0 (-OCH₂CH₃), 35.0 (N-CH₃), 14.5 (-OCH₂CH₃) |
| Mass Spectrometry (ESI+) | m/z: 233.0, 235.0 [M+H]⁺ (isotopic pattern for Br) |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, commencing with 1-methylimidazole, offers a strategic and regioselective approach to this valuable building block. The provided protocols, grounded in established chemical literature, serve as a solid foundation for researchers to produce this compound in a laboratory setting. Further optimization of reaction conditions, such as temperature, reaction time, and purification methods, may lead to improved yields and purity. The availability of this versatile imidazole derivative will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.
References
- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Disubstituted Imidazoles via Cross-Coupling and Substitution Reactions. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate chemical properties"
An In-depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biomolecules, including the amino acid histidine and a vast array of pharmaceuticals.[1] Its electron-rich nature and ability to participate in various noncovalent interactions make it a privileged scaffold for drug design.[1] this compound is a highly functionalized imidazole derivative that serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety provides multiple handles for chemical modification, making it an invaluable intermediate for researchers in drug discovery and materials science. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for scientific professionals.
Part 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. This section details the key physical, chemical, and spectroscopic characteristics of this compound.
Core Chemical Properties
The essential identifiers and computed physical properties are summarized below, providing a quick reference for laboratory use.[2][3]
| Property | Value | Source |
| IUPAC Name | ethyl 5-bromo-1-methylimidazole-2-carboxylate | PubChem[2] |
| CAS Number | 865798-15-8 | ChemUniverse[3] |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[2] |
| Molecular Weight | 233.06 g/mol | PubChem[2] |
| Appearance | Typically a white to off-white solid | General knowledge |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments.
-
A singlet for the imidazole ring proton (C4-H) around δ 7.5-7.8 ppm.
-
A singlet for the N-methyl protons (N-CH₃) around δ 3.8-4.1 ppm.
-
A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around δ 4.2-4.5 ppm.
-
A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around δ 1.2-1.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton data.
-
The carbonyl carbon (C=O) of the ester would appear significantly downfield, around δ 160-165 ppm.
-
The imidazole ring carbons would resonate in the aromatic region (δ 115-145 ppm), with the C-Br carbon (C5) being influenced by the halogen.
-
The N-methyl carbon (N-CH₃) would be found around δ 35-40 ppm.
-
The ethyl ester carbons (-OCH₂CH₃) would appear around δ 60-65 ppm and δ 14-16 ppm.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak. A characteristic isotopic pattern would be observed for the molecular ion [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature:
-
A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.[4]
-
C-H stretching bands in the 2900-3100 cm⁻¹ region.
-
C=N and C=C stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region.
-
Part 2: Synthesis and Mechanistic Insights
The synthesis of functionalized imidazoles can be approached through various strategies, often involving multi-step sequences or convergent one-pot reactions.[7] A logical and efficient pathway to this compound is proposed below.
Proposed Synthetic Workflow
The synthesis begins with the construction of the core imidazole ester, followed by N-methylation and finally, regioselective bromination. This sequence is chosen to control the regiochemistry of the final product.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate This step is adapted from established cycloaddition methodologies for imidazole synthesis.[8] The reaction involves the base-mediated cycloaddition of ethyl isocyanoacetate with a suitable imidoyl chloride. The choice of a non-nucleophilic base like DBU is critical to deprotonate the isocyanoacetate without competing in the addition reaction.
-
To a solution of ethyl isocyanoacetate (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (Argon), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) at -78 °C.
-
Stir the mixture for 15 minutes to generate the corresponding anion.
-
Slowly add a solution of the appropriate imidoyl chloride (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 1H-imidazole-2-carboxylate.
Step 2: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate N-alkylation of the imidazole ring is a standard transformation. A polar aprotic solvent like DMF is used to facilitate the Sₙ2 reaction.
-
Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude product is often pure enough for the next step or can be purified by chromatography.
Step 3: Synthesis of this compound Regioselective bromination of the electron-rich imidazole ring is achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS). The C5 position is typically the most activated site for electrophilic substitution in N1-substituted imidazoles.
-
Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the final product.
Part 3: Chemical Reactivity and Synthetic Utility
This compound is a trifunctional molecule, with each functional group offering distinct opportunities for synthetic elaboration. Its utility stems from the ability to selectively transform these sites.
Caption: Key reaction pathways for synthetic diversification.
Reactions at the C-Br Bond
The bromine atom at the C5 position is the most versatile handle for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This is a cornerstone strategy in modern drug discovery for exploring structure-activity relationships (SAR).[8]
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq), and a solvent system like a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-aryl-substituted imidazole product.
Transformations of the Ester Group
The ethyl carboxylate at the C2 position is another key site for modification.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid. This acid can then be used in amide coupling reactions or other transformations.[8]
-
Amidation: Direct reaction with an amine, often at elevated temperatures or with the use of amide coupling reagents (e.g., HATU, EDC), yields the corresponding amide. This is a common strategy for introducing new pharmacophores.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH).
Part 4: Applications in Drug Discovery
The imidazole scaffold is a frequent feature in successful therapeutic agents.[1][9] Derivatives of this compound are key intermediates in the synthesis of compounds targeting a range of diseases.
-
Anticancer Agents: Many imidazole-based compounds exhibit potent anticancer activity.[10] The ability to introduce diverse substituents at the C5 position via cross-coupling allows for the rapid generation of libraries of compounds for screening against cancer cell lines and specific protein targets like kinases or sirtuins.[10]
-
Antiviral Agents: Substituted imidazoles have been investigated as inhibitors of viral enzymes. For instance, 1,5-diaryl imidazoles have been designed as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[8] This building block is an ideal starting point for such scaffolds.
-
Antibacterial and Antifungal Agents: The nitroimidazole class of drugs (e.g., metronidazole) highlights the importance of this heterocycle in fighting infectious diseases.[7][9] While this specific compound is not a nitroimidazole, its core structure is amenable to derivatization to explore new antibacterial and antifungal chemical space.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not provided, general guidelines for related halogenated heterocyclic compounds apply.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Hazard Statements (Anticipated): Based on similar structures, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]
- 6. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aboundchem.com [aboundchem.com]
Spectroscopic Profile of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structural formula of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is C₇H₉BrN₂O₂.[1][2] Its molecular weight is 233.06 g/mol .[1][2] The molecule consists of a central imidazole ring, which is substituted at the 1, 2, and 5 positions. A methyl group is attached to the N1 nitrogen, an ethyl carboxylate group at the C2 position, and a bromine atom at the C5 position. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Figure 1: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | H4 | The lone proton on the imidazole ring is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the three neighboring methyl protons. |
| ~3.9 | Singlet | 3H | N-CH₃ | The protons of the N-methyl group are attached to a nitrogen atom within the aromatic ring, leading to a moderately deshielded signal. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are in a typical aliphatic environment and will be split into a triplet by the two adjacent methylene protons. |
Table 1: Predicted ¹H NMR data for this compound.
Experimental Causality
The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) may be used. The chemical shifts presented are predictions and may vary slightly based on the solvent and concentration used.
Comparison with the isomeric compound, 4-Bromo-1-Methyl-1H-iMidazole-2-carboxylic acid ethyl ester, would show a different chemical shift for the imidazole proton, as its position relative to the substituents is altered.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would display seven unique carbon signals:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O | The carbonyl carbon of the ester group is highly deshielded. |
| ~140 | C2 | The carbon atom bearing the ester group is expected to be significantly downfield due to its attachment to two nitrogen atoms. |
| ~125 | C4 | The CH carbon of the imidazole ring. |
| ~115 | C5 | The carbon atom attached to the bromine is expected to be shielded compared to an unsubstituted carbon due to the heavy atom effect of bromine. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom. |
| ~35 | N-CH₃ | The N-methyl carbon. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Causality
The acquisition of a ¹³C NMR spectrum typically requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
M⁺: m/z = 232 (for C₇H₉⁷⁹BrN₂O₂)
-
M+2: m/z = 234 (for C₇H₉⁸¹BrN₂O₂)
Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl group (-CH₂CH₃), or the carboxylate group.
References
An In-Depth Technical Guide to JSH-23: A Selective NF-κB Transcriptional Activity Inhibitor
Abstract: This technical guide provides a comprehensive overview of the small molecule inhibitor JSH-23. It delves into its core mechanism of action as a selective inhibitor of Nuclear Factor-kappa B (NF-κB) transcriptional activity, its physicochemical properties, and its broad applications in biomedical research. Detailed, field-proven protocols for its use in cell-based assays are provided to enable researchers, scientists, and drug development professionals to effectively integrate this tool into their studies of inflammation, cancer, neurobiology, and other NF-κB-mediated processes.
A Note on Chemical Identification
It is important for researchers to note a discrepancy in the Chemical Abstracts Service (CAS) number associated with the compound commonly known as JSH-23. While the topic specified CAS number 865798-15-8, authoritative chemical suppliers and research articles consistently identify JSH-23 with CAS Number 749886-87-1 .[1][2][3][4] The CAS number 865798-15-8 is linked in some databases to a different molecule, "Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate".[5][6][7][8] This guide will proceed with the data and properties associated with JSH-23, correctly identified by CAS No. 749886-87-1.
Introduction: Targeting a Master Regulator of Inflammation
Nuclear Factor-kappa B (NF-κB) represents a family of inducible transcription factors that serve as central regulators of a vast array of biological processes, including innate and adaptive immunity, inflammation, stress responses, cell survival, and proliferation.[9][10][11] The dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, such as chronic inflammatory diseases, autoimmune disorders, and many forms of cancer.[10][12][13] This central role makes NF-κB a compelling therapeutic target.
JSH-23 (4-Methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine) has emerged as a critical research tool for dissecting the contributions of this pathway.[4][14] It functions as a potent and selective inhibitor of NF-κB transcriptional activity.[1][2][3][15][16] This guide will explore the mechanistic underpinnings of JSH-23's activity and provide practical insights into its application.
Physicochemical Properties and Handling
Accurate experimental outcomes begin with the correct handling and storage of research compounds. JSH-23 is a solid organic compound with the following key properties:
| Property | Value | Source |
| CAS Number | 749886-87-1 | [1][2][4] |
| Molecular Formula | C₁₆H₂₀N₂ | [1][4] |
| Molecular Weight | 240.34 g/mol | [1][4][15] |
| Appearance | Solid | [2] |
| Purity | >99% (Typical) | [15] |
| Solubility | ≥24 mg/mL in DMSO | [2] |
| Insoluble in H₂O | [2] | |
| ≥17.1 mg/mL in Ethanol (with sonication) | [2] | |
| Storage | Powder: 3 years at -20°C | [1] |
| Stock Solutions: 1 year at -80°C | [1] |
Expert Insight on Solubility: While JSH-23 is highly soluble in DMSO, it is crucial to prepare fresh dilutions in aqueous cell culture media for each experiment.[2] Long-term storage of diluted aqueous solutions is not recommended. To achieve higher concentrations in stock solutions, gently warming the tube to 37°C or brief sonication can be beneficial.[2]
Mechanism of Action: A Unique Mode of Inhibition
The canonical NF-κB signaling pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins.[9][14] Upon stimulation by agents like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα.[9][10] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer).[9][11] The freed NF-κB then translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target genes.[13][14]
JSH-23 exerts its inhibitory effect through a distinct mechanism. Unlike many other NF-κB inhibitors that target upstream kinases like IKK or the proteasome, JSH-23 directly prevents the nuclear translocation of the active NF-κB p65 subunit .[1][3][15][16] Crucially, it achieves this without affecting the upstream degradation of IκBα .[1][2][3][15][16] This specific mode of action makes JSH-23 an invaluable tool for isolating the effects of NF-κB nuclear activity from other upstream signaling events. In LPS-stimulated RAW 264.7 macrophages, JSH-23 inhibits NF-κB transcriptional activity with an IC₅₀ value of 7.1 μM.[1][2][3][15]
Figure 1: Mechanism of JSH-23 in the canonical NF-κB signaling pathway.
Research Applications and Experimental Insights
The specific mechanism of JSH-23 lends itself to a wide range of research applications, primarily centered on elucidating the role of NF-κB in various physiological and pathological states.
-
Anti-inflammatory Studies: JSH-23 is widely used to probe inflammatory responses. It effectively decreases the expression of pro-inflammatory mediators such as IL-1, IL-6, TNF-α, and COX-2 in cell models stimulated with LPS.[2][17]
-
Cancer Biology: Researchers use JSH-23 to investigate the role of NF-κB in radioresistance, cell survival, and chemoresistance. For instance, it has been shown to augment the cytotoxicity of cisplatin in ovarian cancer cells.[1][16]
-
Neuroscience: The compound has been employed to study neuroinflammation and its consequences. Studies have demonstrated its neuroprotective effects in vivo and its ability to reverse deficits in experimental diabetic neuropathy by reducing neuroinflammation.[15][16][17] It has also been shown to have antidepressant-like effects in rat models.[14]
-
Apoptosis Research: JSH-23 can inhibit LPS-induced apoptotic chromatin condensation in RAW 264.7 cells, providing a tool to study the link between NF-κB and programmed cell death.[1][2]
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for using JSH-23 in a research setting. Optimization may be required depending on the specific cell line and experimental conditions.
Preparation of JSH-23 Stock Solution
Causality: A concentrated, sterile stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. DMSO is the solvent of choice due to the high solubility of JSH-23.[2]
Methodology:
-
Aseptically weigh the required amount of JSH-23 powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 20 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[2]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to one year.[1]
In Vitro Inhibition of NF-κB Activation in Macrophages
Causality: This protocol validates the inhibitory effect of JSH-23 on NF-κB activity by measuring the nuclear translocation of the p65 subunit following an inflammatory stimulus (LPS). Western blotting is a standard technique for quantifying changes in protein localization and abundance.[18]
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: The following day, aspirate the old media and replace it with fresh media containing various concentrations of JSH-23 (e.g., 0, 5, 10, 20 μM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Incubate for 1-3 hours.
-
Stimulation: Add LPS to a final concentration of 1 μg/mL to all wells except the negative control. Incubate for 30-60 minutes. This timeframe is typically optimal for observing peak p65 nuclear translocation.
-
Cell Lysis & Fractionation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear/cytoplasmic extraction kit, following the manufacturer's instructions. This step is critical for accurately assessing protein translocation.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear lysates using a BCA or Bradford assay.[18]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 μg) from the nuclear extracts onto an SDS-PAGE gel.[18]
-
Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.[18][19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).[18]
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensity for p65 in the nuclear fraction. A significant decrease in the p65 signal in JSH-23-treated samples compared to the LPS-only control indicates successful inhibition of nuclear translocation. Use a nuclear loading control (e.g., Lamin B1 or Histone H3) to ensure equal protein loading.
Figure 2: Workflow for assessing NF-κB p65 nuclear translocation via Western Blot.
Safety and Handling Precautions
As with any research chemical, appropriate safety measures must be taken when handling JSH-23.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[20] Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local regulations.[20]
-
Hazard Identification: According to available Safety Data Sheets (SDS), JSH-23 is not classified as a hazardous substance or mixture under standard regulations.[21] However, it should be handled with the care required for all laboratory chemicals.
Conclusion
JSH-23 (CAS 749886-87-1) is a well-characterized and selective inhibitor of NF-κB transcriptional activity. Its unique mechanism of blocking the nuclear translocation of p65 without affecting IκBα degradation provides researchers with a precise tool to investigate the downstream consequences of NF-κB activation. By understanding its properties and employing validated protocols, scientists can effectively leverage JSH-23 to advance our knowledge of the myriad biological processes governed by this critical transcription factor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF-kB Activation Inhibitor II, JSH-23 [sigmaaldrich.com]
- 5. 865798-15-8|this compound|BLD Pharm [bldpharm.com]
- 6. 1260672-33-0 | Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 7. 864076-05-1|Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. Ethyl 2-amino-1-methyl-1h-imidazole-5-carboxylate for sale | Sigma-Aldrich [sigmaaldrich.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. raybiotech.com [raybiotech.com]
- 13. cusabio.com [cusabio.com]
- 14. A Selective Nuclear Factor-κB Inhibitor, JSH-23, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JSH 23, NFkappaB transcriptional activity inhibitor (CAS 749886-87-1) | Abcam [abcam.com]
- 16. caymanchem.com [caymanchem.com]
- 17. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. nacalai.com [nacalai.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. NF-κB Activation Inhibitor II, JSH-23 SDS - Download & Subscribe for Updates [sdsmanager.com]
"reactivity of 5-bromo-1-methyl-imidazole esters"
An In-Depth Technical Guide to the Reactivity and Application of 5-Bromo-1-Methyl-Imidazole Esters
Abstract
The imidazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Among the vast array of functionalized imidazoles, 5-bromo-1-methyl-imidazole esters stand out as exceptionally versatile and strategic intermediates in drug discovery and fine chemical synthesis. The presence of a bromine atom at the C-5 position provides a highly reliable reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the N-1 methyl group precludes undesired side reactions, ensuring regiochemical integrity. This guide provides an in-depth exploration of the reactivity of these pivotal building blocks, focusing on the mechanistic principles, practical experimental protocols, and strategic applications that empower researchers in the pharmaceutical and chemical sciences.
Introduction: The Strategic Importance of 5-Bromo-1-Methyl-Imidazole Esters
The imidazole ring is a privileged heterocyclic motif due to its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with biological targets such as enzymes and receptors.[2][3] Consequently, the development of synthetic methodologies to functionalize the imidazole core is of paramount importance.
5-Bromo-1-methyl-imidazole esters serve as ideal substrates for this purpose. The rationale for their widespread use is threefold:
-
The N-1 Methyl Group: This modification protects the nitrogen from participating in reactions, thereby directing functionalization to other positions on the ring and simplifying the product landscape.
-
The C-5 Bromo Substituent: The bromine atom is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making the C-5 position a prime site for introducing molecular diversity.[4]
-
The Ester Moiety: The position and nature of the ester (e.g., at C-2 or C-4) can be tailored. It acts as an electron-withdrawing group, influencing the ring's electronic properties, and can be a key pharmacophoric feature or a precursor for further chemical elaboration.
This guide will dissect the core reactivity of these intermediates, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing researchers with the foundational knowledge to leverage these powerful synthetic tools.
Synthesis of the Core Scaffold
Before exploring its reactivity, it is crucial to understand the primary synthetic route to the 5-bromo-1-methyl-imidazole ester scaffold. The most direct and common approach is the regioselective electrophilic bromination of the corresponding 1-methyl-imidazole ester. The electron-donating nature of the N-1 methyl group preferentially activates the C-5 position for electrophilic attack.[4]
Workflow: Synthesis via Electrophilic Bromination
Caption: General workflow for the synthesis of 5-bromo-1-methyl-imidazole esters.
Protocol 1: General Procedure for Bromination
-
Dissolve the 1-methyl-imidazole ester starting material (1.0 eq) in a suitable solvent such as glacial acetic acid.[4]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of molecular bromine (1.0-1.2 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 5-bromo-1-methyl-imidazole ester.
The Workhorse of Functionalization: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C-5 position is an ideal handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional efficiency and selectivity. These transformations all proceed through a common catalytic cycle.
The General Palladium Catalytic Cycle
References
The Versatile Scaffold: A Technical Guide to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Imidazole
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with biological targets make it a privileged scaffold in drug design.[1][3] Within this esteemed class of heterocycles, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate emerges as a particularly valuable and versatile building block.
This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical reactivity, and strategic applications. The presence of three distinct functional handles—an ester, a methyl-substituted nitrogen, and a reactive bromine atom—provides a rich platform for molecular elaboration, enabling chemists to explore diverse chemical space in the quest for novel therapeutic agents. This document will serve as a practical resource for scientists aiming to leverage the unique attributes of this scaffold in their research and development endeavors.
Physicochemical Properties and Identification
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions, amenable to a wide range of synthetic transformations.
| Property | Value | Source |
| IUPAC Name | ethyl 5-bromo-1-methylimidazole-2-carboxylate | [4] |
| CAS Number | 865798-15-8 | [5] |
| Molecular Formula | C₇H₉BrN₂O₂ | [4][5] |
| Molecular Weight | 233.06 g/mol | [4][5] |
| Canonical SMILES | CCOC(=O)C1=NC=C(N1C)Br | [4] |
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound is not commonly detailed as a one-pot reaction but is readily achievable through a logical, multi-step sequence. A plausible and efficient approach involves the initial construction of the methylated imidazole ester core, followed by a regioselective bromination.
Proposed Synthetic Pathway
A robust strategy begins with the synthesis of the non-brominated precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate, which can then be selectively brominated at the C5 position.
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Methodology (Illustrative Protocol)
Step 1 & 2: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate [6]
While various methods exist for imidazole synthesis, a common route involves the formation of ethyl 1H-imidazole-2-carboxylate from imidazole itself, followed by N-methylation.[7][8]
-
Carboxylation & Esterification: Imidazole can be carboxylated at the C2 position using carbon dioxide in the presence of a strong base, followed by in-situ esterification with an ethylating agent like iodoethane.[7]
-
N-Methylation: The resulting ethyl 1H-imidazole-2-carboxylate is then N-methylated. To a solution of the ester in a suitable solvent like DMF or acetonitrile, a base such as potassium carbonate is added, followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is typically stirred at room temperature until completion, monitored by TLC. Work-up involves filtration, solvent removal, and purification by column chromatography.
Step 3: Bromination of the Imidazole Core
The final step is the regioselective bromination at the C5 position, which is electronically activated for electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity compared to elemental bromine.[9][10]
-
Reaction Setup: Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or carbon tetrachloride in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the solution at 0 °C or room temperature. The reaction is often initiated with a radical initiator like AIBN or simply by gentle heating or photolysis, although the polar mechanism can also operate depending on the conditions.[10]
-
Monitoring and Work-up: Stir the reaction mixture for several hours, monitoring its progress by TLC or LC-MS. Upon completion, the succinimide byproduct can be filtered off. The filtrate is then washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a standard aqueous work-up.
-
Purification: The crude product is dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the final compound is purified by column chromatography on silica gel or recrystallization to yield the pure this compound.
Chemical Reactivity and Derivatization: A Hub for Molecular Diversity
The true synthetic utility of this compound lies in the strategic reactivity of its C5-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation in modern drug discovery.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Antibacterial Evaluation of A 2,4,5-Tri(hetero)arylimidazole Derivative | MDPI [mdpi.com]
- 4. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. ethyl 1-methyl-1H-imidazole-2-carboxylate | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and History of Bromo-Substituted Imidazoles: From Serendipitous Discovery to Strategic Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] The strategic introduction of bromine atoms onto this privileged scaffold dramatically expands its synthetic utility, providing a versatile handle for the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide traces the historical arc of bromo-substituted imidazoles, from the foundational discoveries in imidazole chemistry to the development of sophisticated bromination methodologies and their subsequent application in modern drug discovery and materials science. We will explore the causal factors driving experimental choices in their synthesis and provide detailed protocols for key transformations, offering a comprehensive resource for researchers in the field.
The Dawn of Imidazole Chemistry: A Foundation for Halogenation
The story of bromo-substituted imidazoles is intrinsically linked to the discovery and synthesis of the parent imidazole ring itself. In 1858, German chemist Heinrich Debus first reported the synthesis of imidazole, which he initially named "glyoxaline," by reacting glyoxal and formaldehyde with ammonia.[1][3][4][5] This reaction, though providing modest yields, laid the groundwork for future explorations into imidazole chemistry.
Independently, in 1882, the Polish chemist Bronisław Leonard Radziszewski developed a more general method for synthesizing 2,4,5-trisubstituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7][8][9] This multi-component reaction, now known as the Debus-Radziszewski imidazole synthesis, proved to be a robust and versatile method for accessing a wide range of imidazole derivatives.[6][7][8][10] The elegance of this reaction lies in its atom economy, where all the atoms from the starting materials are incorporated into the final product.[7]
Several other seminal methods for constructing the imidazole core were subsequently developed, including the Wallach synthesis, which utilizes phosphorus oxychloride and N,N'-disubstituted oxamides to produce chloroimidazoles.[2][11][12] These early synthetic endeavors, while not directly focused on bromination, were crucial in establishing a fundamental understanding of imidazole reactivity and providing the necessary precursors for subsequent halogenation studies.
The Advent of Bromination: Unlocking New Synthetic Avenues
With a foundational understanding of the imidazole ring's synthesis, chemists began to explore its reactivity, particularly its susceptibility to electrophilic substitution. The electron-rich nature of the imidazole ring makes it reactive towards electrophiles, and halogenation, specifically bromination, emerged as a key transformation.[13][14]
Electrophilic Bromination: A Direct Approach
The direct bromination of the imidazole nucleus is a facile process, often proceeding readily in aqueous or organic solvents.[13] However, the high reactivity of the imidazole ring can lead to the formation of polybrominated products. For instance, the reaction of imidazole with excess bromine typically yields 2,4,5-tribromoimidazole.[14][15]
To achieve selective monobromination, milder brominating agents and controlled reaction conditions are necessary. N-Bromosuccinimide (NBS) has proven to be an effective reagent for the regioselective bromination of imidazoles.[16] The regioselectivity of the bromination is influenced by the substituents already present on the imidazole ring.
Protocol 1: Regioselective Synthesis of 2-Bromoimidazoles using NBS
This protocol describes a general procedure for the regioselective bromination of 1-substituted imidazoles at the C-2 position. The rationale for using NBS is to provide a controlled source of electrophilic bromine, minimizing over-bromination. The choice of a polar aprotic solvent like DMF facilitates the reaction by solubilizing the reactants and stabilizing charged intermediates.
Materials:
-
1-Substituted imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 1-substituted imidazole (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The rationale for portion-wise addition is to control the reaction exotherm and prevent localized high concentrations of the brominating agent.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with ethyl acetate (3 x 50 mL). The use of a separatory funnel is crucial for efficient phase separation.
-
Wash the combined organic layers with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-substituted imidazole.
Expected Outcome: The desired 2-bromo-1-substituted imidazole should be obtained in good to excellent yields, depending on the nature of the substituent on the imidazole nitrogen.
Synthesis of Specific Bromo-Isomers: A Tale of Regiocontrol
The synthesis of specific bromo-imidazole isomers, such as 2-bromo-, 4-bromo-, and 5-bromoimidazoles, often requires tailored synthetic strategies to achieve the desired regioselectivity.
-
2-Bromoimidazoles: As described in the protocol above, direct bromination of N-protected imidazoles often favors substitution at the C-2 position.[17][18]
-
4(5)-Bromoimidazoles: Due to tautomerism in N-unsubstituted imidazoles, bromination often yields a mixture of 4-bromo- and 5-bromoimidazoles. The synthesis of a specific isomer often involves a multi-step sequence, such as the selective debromination of a polybrominated precursor. For example, 4-bromo-1H-imidazole can be synthesized by the reduction of 2,4,5-tribromoimidazole with sodium sulfite.[19]
Protocol 2: Synthesis of 4-Bromo-1H-imidazole via Debromination
This protocol outlines the synthesis of 4-bromo-1H-imidazole from the readily available 2,4,5-tribromoimidazole. The key to this transformation is the selective removal of the bromine atoms at the 2 and 5 positions while retaining the bromine at the 4-position. Sodium sulfite acts as a mild reducing agent in an aqueous medium.
Materials:
-
2,4,5-Tribromoimidazole
-
Sodium sulfite
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. The elevated temperature is necessary to drive the debromination reaction.
-
After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x Vaq).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-1H-imidazole.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: This procedure should provide 4-bromo-1H-imidazole in high yield.[19]
Bromo-Substituted Imidazoles: Versatile Building Blocks in Modern Synthesis
The true value of bromo-substituted imidazoles lies in their role as versatile intermediates in organic synthesis. The carbon-bromine bond serves as a synthetic handle for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Bromo-substituted imidazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of substituents onto the imidazole core, enabling the construction of complex molecules with tailored properties.
The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and is often dependent on the specific bromo-imidazole isomer and the coupling partner.
Table 1: Common Cross-Coupling Reactions of Bromo-Substituted Imidazoles
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, boronate esters) | Pd(PPh3)4, PdCl2(dppf) | C-C (Aryl, Heteroaryl, Alkyl) |
| Heck | Alkenes | Pd(OAc)2, P(o-tol)3 | C-C (Alkenyl) |
| Sonogashira | Terminal Alkynes | PdCl2(PPh3)2, CuI | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amines | Pd2(dba)3, Xantphos | C-N |
Nucleophilic Aromatic Substitution: An Alternative Pathway
In cases where the imidazole ring is activated by strong electron-withdrawing groups, such as a nitro group, the bromine atom can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism.[20][21][22] This provides an alternative route for the introduction of nucleophiles onto the imidazole ring.
Diagram 1: General Workflow for the Functionalization of Bromo-Substituted Imidazoles
Caption: Synthetic pathways for the elaboration of bromo-substituted imidazoles.
Applications in Drug Discovery and Materials Science
The synthetic versatility of bromo-substituted imidazoles has made them invaluable building blocks in the development of new pharmaceuticals and advanced materials.
Medicinal Chemistry: A Privileged Scaffold for Bioactive Molecules
The imidazole ring is a common motif in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine.[1][11] Bromo-substituted imidazoles serve as key intermediates in the synthesis of a wide range of therapeutic agents, including antifungal, antibacterial, anticancer, and antiviral drugs.[23][24][25] The bromine atom allows for the systematic modification of the imidazole core to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
For example, 4-bromo-1H-imidazole is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Similarly, bromo-nitroimidazoles are important precursors for the development of new antimicrobial and anticancer agents.[15][26][27]
Diagram 2: Role of Bromo-Imidazoles in Drug Discovery
Caption: The iterative cycle of drug discovery enabled by bromo-imidazoles.
Materials Science: Building Blocks for Functional Materials
Beyond pharmaceuticals, brominated imidazoles are finding increasing use in materials science. They serve as precursors for the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers. The bromine substituent can be used to tune the electronic properties, solubility, and intermolecular interactions of the resulting materials, thereby influencing their performance in various electronic devices.
Conclusion
The journey of bromo-substituted imidazoles from their conceptual origins in classical imidazole synthesis to their current status as indispensable tools in modern chemistry is a testament to the enduring power of synthetic innovation. The ability to strategically introduce and manipulate the carbon-bromine bond on the imidazole scaffold has unlocked a vast chemical space, enabling the creation of novel molecules with profound impacts on human health and technology. As our understanding of chemical reactivity continues to evolve, we can anticipate that bromo-substituted imidazoles will remain at the forefront of scientific discovery, providing the building blocks for the next generation of medicines and materials.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 8. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. Studies on Wallach's imidazole synthesis | Scilit [scilit.com]
- 13. Unit 4 imidazole | PDF [slideshare.net]
- 14. chemistry-online.com [chemistry-online.com]
- 15. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chembk.com [chembk.com]
- 18. researchgate.net [researchgate.net]
- 19. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eijbps.com [eijbps.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a cornerstone in the development of therapeutic agents due to its versatile binding properties and presence in numerous biologically active molecules. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering a blend of theoretical data and practical, field-proven methodologies for its empirical characterization. Understanding these properties is paramount for its application in synthesis, formulation, and as a precursor in the development of novel pharmaceutical compounds.
Molecular and Chemical Identity
A foundational aspect of any chemical entity is its precise identification and structural representation. This compound is defined by the following key identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem] |
| CAS Number | 865798-15-8 | [ChemUniverse][1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [PubChem] |
| Molecular Weight | 233.06 g/mol | [PubChem] |
| Canonical SMILES | CCOC(=O)C1=NC=C(N1C)Br | [PubChem] |
| InChI Key | NRQBXTSPABSYFV-UHFFFAOYSA-N | [PubChem] |
The structural formula of this compound is depicted below:
Caption: Chemical structure of this compound.
Computed Physicochemical Properties
| Property | Computed Value | Source |
| XLogP3 | 1.6 | [PubChem][2] |
| Hydrogen Bond Donors | 0 | [PubChem][2] |
| Hydrogen Bond Acceptors | 3 | [PubChem][2] |
| Rotatable Bond Count | 2 | [PubChem][2] |
| Topological Polar Surface Area | 44.1 Ų | [PubChem][2] |
| Monoisotopic Mass | 231.98474 Da | [PubChem][2] |
Synthesis and Purification
The synthesis of substituted imidazole carboxylates can be achieved through various established routes. A common and effective method involves the cyclization of appropriate precursors. While a specific synthesis protocol for this compound is not detailed in readily available literature, a plausible synthetic pathway can be inferred from the synthesis of analogous compounds.
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic workflow for substituted imidazole carboxylates.
Experimental Characterization: Protocols and Insights
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Experimental Protocol: Qualitative and Quantitative Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment: To approximately 1 mL of each solvent in a separate vial, add a few milligrams of the compound. Observe for dissolution at room temperature with agitation. Classify as soluble, partially soluble, or insoluble.
-
Quantitative Assessment (Isothermal Shake-Flask Method):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.
-
Lipophilicity: Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Saturate the n-octanol with the aqueous phase and vice versa.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol and the compound's aqueous solution. Shake vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Acidity/Basicity: pKa Determination
The pKa value(s) indicate the extent of ionization of a compound at a given pH. The imidazole ring has a basic nitrogen atom that can be protonated.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a water-co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the N-methyl group, the ethyl protons of the ester group, and the lone proton on the imidazole ring. The chemical shifts and coupling patterns will be characteristic of their chemical environment.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the imidazole ring, and the carbons of the methyl and ethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C=O stretching of the ester group (typically around 1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations of the imidazole ring.
-
C-H stretching and bending vibrations of the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.
Illustrative HPLC Method
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥95%.[1]
Handling, Storage, and Safety
Based on available safety data sheets for similar compounds, this compound should be handled with care.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. By combining computed data with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary information to effectively utilize this compound in their work. The methodologies outlined herein are robust and widely applicable in the pharmaceutical sciences, ensuring reliable and reproducible characterization.
References
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Ethyl Imidazole-2-Carboxylate
Abstract
This document provides a detailed technical guide for the N-alkylation of ethyl imidazole-2-carboxylate, a critical transformation for synthesizing key intermediates in pharmaceutical research and drug development. N-alkylated imidazole cores are prevalent in a multitude of biologically active compounds. This guide elucidates the underlying reaction mechanism, offers detailed step-by-step protocols, and presents a systematic approach to reaction optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to implement a robust and reproducible methodology for this synthesis.
Introduction and Scientific Context
The imidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of the imidazole ring, particularly through N-alkylation, provides a powerful tool for modulating the steric and electronic properties of molecules, thereby fine-tuning their biological activity and pharmacokinetic profiles. Ethyl imidazole-2-carboxylate is a valuable starting material, as the ester moiety offers a handle for further synthetic manipulations, such as conversion to amides or other functional groups.
The N-alkylation of unsymmetrical imidazoles like ethyl imidazole-2-carboxylate presents a regioselectivity challenge. Alkylation can potentially occur at either the N-1 or N-3 position. The outcome is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1] The electron-withdrawing nature of the C-2 carboxylate group deactivates the adjacent N-1 position, often making the more distant N-3 the more nucleophilic site. However, steric factors from both the substrate and the incoming alkylating agent can significantly influence the final isomeric ratio.[1][2] Therefore, a thorough understanding of the reaction parameters is essential for achieving the desired product selectively and in high yield.
Reaction Mechanism: Deprotonation and Nucleophilic Substitution
The N-alkylation of imidazole is a classic two-step nucleophilic substitution reaction.[2]
-
Deprotonation: The process begins with the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base. This generates a highly nucleophilic imidazolate anion. The negative charge in this anion is delocalized across both nitrogen atoms, contributing to the potential for forming regioisomeric products.[3]
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide) in an SN2 reaction. This displaces the leaving group and forms the new N-C bond, yielding the final N-alkylated imidazole product.
Caption: General mechanism for the N-alkylation of imidazole.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of ethyl imidazole-2-carboxylate using potassium carbonate as the base and acetonitrile as the solvent. This method is widely applicable and avoids the use of highly reactive and moisture-sensitive bases like sodium hydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl imidazole-2-carboxylate | ≥97% | Commercial | Starting material |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercial | Alkylating agent (1.1 eq.) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercial | Base (1.5 - 2.0 eq.) |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl imidazole-2-carboxylate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Begin vigorous stirring. Add the alkylating agent (1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C or reflux) and maintain for the required duration (typically 12-24 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC. Use a suitable eluent system (e.g., hexane/ethyl acetate) to resolve the starting material and the product. The product should be less polar than the starting imidazole.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the crude product.[2][5]
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure N-alkylated product.[2][5]
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
Reaction Optimization and Troubleshooting
The success of the N-alkylation reaction often depends on the careful selection of reagents and conditions. The following table provides a summary of common variables and their impact.
Table of Reaction Conditions
| Parameter | Options | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃, KOH[2][4] | Weaker inorganic bases are often sufficient and easier to handle. Cs₂CO₃ is highly effective but more expensive.[2] |
| NaH, KHMDS | Strong bases ensure complete deprotonation, useful for less reactive imidazoles or alkylating agents. Require strictly anhydrous conditions.[2] | |
| Solvent | DMF, Acetonitrile, DMSO, THF | Polar aprotic solvents are preferred as they effectively dissolve the reagents and facilitate SN2 reactions.[2] DMF and DMSO have high boiling points, allowing for higher reaction temperatures. |
| Alkylating Agent | R-I, R-Br, R-Cl, R-OTs | Reactivity order: R-I > R-Br > R-OTs > R-Cl.[2] If using a less reactive chloride, switching to the bromide or iodide can improve yields. |
| Temperature | Room Temp. to Reflux | Gentle heating is often required.[2] Higher temperatures can accelerate the reaction but may also promote side reactions like dialkylation. |
| Stoichiometry | 1.0 - 1.2 eq. of alkylating agent | Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess increases the risk of forming dialkylated imidazolium salts.[2] |
Troubleshooting Common Issues
Low yields or the formation of side products are common challenges. The following workflow provides a systematic approach to diagnosing and resolving these issues.
Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.
Purification Strategies
-
Silica Gel Chromatography: This is the most common and effective method for purifying N-alkylated imidazoles from starting materials and non-polar impurities.[5] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is typically employed.
-
Acid-Base Extraction: This technique can be useful for removing unreacted starting material. The N-alkylated product is typically less basic than the starting imidazole. By washing the organic solution with a dilute acid (e.g., 1 M HCl), the more basic starting material can be protonated and extracted into the aqueous phase, leaving the desired product in the organic layer.[5]
References
Application Notes & Protocols: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate as a pivotal intermediate in pharmaceutical synthesis. The imidazole scaffold is a privileged structure in medicinal chemistry, and this particular building block offers a versatile platform for creating complex molecules, most notably in the development of enzyme inhibitors.[1][2][3] We will delve into the compound's properties, its critical role in constructing active pharmaceutical ingredients (APIs), and provide validated, step-by-step protocols for its application in palladium-catalyzed cross-coupling reactions. The causality behind methodological choices, safety protocols, and analytical characterization are explained to ensure reproducible and reliable outcomes in a research and development setting.
Introduction: The Strategic Value of the Imidazole Core
The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products like histidine and purines.[2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of modern drug discovery.[3] this compound (CAS No. 865798-15-8) is a highly functionalized derivative designed for synthetic utility.[4][5] It features three key points for chemical manipulation:
-
The Bromine Atom (C5): Serves as an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl diversity.
-
The Ethyl Ester (C2): Provides a site for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups like amides or hydroxymethyl groups.[6]
-
The N-Methyl Group (N1): This modification prevents competing N-H reactions (e.g., N-arylation) and can influence the molecule's final conformation and solubility.
This combination of features makes it a particularly valuable intermediate in the synthesis of targeted therapies, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which have therapeutic potential in managing pain and inflammation.[7][8][9]
Physicochemical Properties
A comprehensive understanding of the intermediate's properties is crucial for handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 865798-15-8 | [5] |
| Molecular Formula | C₇H₉BrN₂O₂ | [4][5] |
| Molecular Weight | 233.06 g/mol | [4][5] |
| Appearance | Off-white to yellow crystalline powder | [10] |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Core Application: Synthesis of Enzyme Inhibitors via Suzuki-Miyaura Coupling
A primary application of this bromo-imidazole intermediate is the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[11][12] This reaction is a cornerstone of modern medicinal chemistry due to its mild conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acid coupling partners.[13]
In the context of drug discovery, this allows for the rapid generation of diverse molecular libraries to probe structure-activity relationships (SAR). For example, coupling this compound with various arylboronic acids can produce a range of 5-aryl-imidazole derivatives, a key scaffold in many FAAH inhibitors.[9][14]
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Rationale
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step in the catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic boronate species, facilitating this transfer.[11]
-
Reductive Elimination: The two organic fragments are ejected from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12]
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a self-validating workflow, incorporating in-process controls and purification to ensure the integrity of the final product.
Detailed Protocol: Synthesis of Ethyl 1-methyl-5-phenyl-1H-imidazole-2-carboxylate
This protocol provides a representative procedure for the coupling of the title compound with phenylboronic acid. Optimization may be required for different boronic acids.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (24.5 mg, 0.03 mmol).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total) via syringe.
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating & Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress every 1-2 hours by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[11]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[13]
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from related bromo-imidazole and general imidazole compounds should be used to guide handling procedures.[15][16]
-
General Hazards: Imidazole derivatives can be harmful if swallowed and may cause skin and serious eye irritation or damage.[15][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Analytical Characterization
Post-synthesis verification is a critical, self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify include the N-methyl singlet, the ethyl ester quartet and triplet, and the aromatic protons on the imidazole and newly coupled aryl rings. The disappearance of the starting material's signals and the appearance of new aromatic signals confirm successful coupling.[18]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, verifying that the desired transformation has occurred.
-
Chromatography (TLC/LC-MS): Used for reaction monitoring and purity assessment of the final compound. The product should show a different retention factor (Rf) on a TLC plate compared to the starting material.
By following these detailed notes and protocols, researchers can effectively and safely utilize this compound as a strategic building block to accelerate the discovery and development of novel pharmaceutical agents.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Solved Explain the synthesis route of this reaction from | Chegg.com [chegg.com]
- 7. Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
Synthesis of Novel Antifungal Agents from Bromo-Imidazole Precursors: Application Notes and Protocols
Abstract
The escalating prevalence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health. Imidazole-based compounds have long been a cornerstone of antifungal therapy, and the development of novel derivatives with improved efficacy and broader spectrum of activity is a critical pursuit. This comprehensive guide provides detailed application notes and protocols for the synthesis of new antifungal agents utilizing bromo-imidazole precursors. We delve into key synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical condensation methods, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
Introduction: The Bromo-Imidazole Scaffold as a Versatile Synthetic Hub
Imidazole-containing molecules represent a vital class of antifungal agents, primarily exerting their effect through the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[1][2] The disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death or growth inhibition.[1] Bromo-substituted imidazoles are particularly valuable precursors in medicinal chemistry due to the reactivity of the carbon-bromine bond, which allows for the strategic introduction of diverse chemical moieties. This functionalization is key to modulating the compound's pharmacokinetic and pharmacodynamic properties, including its antifungal potency, spectrum of activity, and toxicity profile.[3] The structure-activity relationship (SAR) studies of imidazole derivatives have consistently shown that the nature and position of substituents on the imidazole ring and its appended groups significantly influence their biological activity.[4][5]
This guide will explore the practical application of bromo-imidazoles in the synthesis of novel antifungal candidates, focusing on robust and scalable reaction methodologies.
Strategic Synthetic Pathways from Bromo-Imidazole Precursors
The transformation of bromo-imidazoles into potential antifungal drugs can be achieved through several powerful synthetic reactions. The choice of method depends on the desired final structure, the nature of the substituents, and the overall synthetic strategy. We will focus on three widely employed and versatile methods: the Suzuki-Miyaura Cross-Coupling, the Buchwald-Hartwig Amination, and the Ullmann Condensation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halide (in our case, a bromo-imidazole) and an organoboron compound.[6][7] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[7] For the synthesis of antifungal agents, this methodology allows for the introduction of various aryl and heteroaryl groups, which can mimic the hydrophobic side chains of known antifungal drugs like clotrimazole and miconazole.[8][9]
Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-imidazole
Materials:
-
Bromo-imidazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add the bromo-imidazole derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture at 80-100 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[10][11] This reaction is instrumental in synthesizing N-arylimidazoles, a structural motif present in many biologically active compounds.[12] The versatility of this reaction allows for the coupling of bromo-imidazoles with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.[13]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-imidazole
Materials:
-
Bromo-imidazole derivative (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the bromo-imidazole derivative and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the purified product using appropriate spectroscopic methods.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, typically involving the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of copper.[14] While it often requires higher temperatures than palladium-catalyzed reactions, modern protocols with soluble copper catalysts and ligands have improved its scope and efficiency.[15][16] This method is particularly useful for the N-arylation of imidazoles.[12][17]
Protocol 3: General Procedure for Ullmann N-Arylation of Imidazole with a Bromo-Aromatic Compound
Materials:
-
Imidazole (1.2 eq)
-
Bromo-aromatic compound (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the bromo-aromatic compound, imidazole, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMSO.
-
Heat the mixture at 90-120 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Confirm the structure of the final compound by spectroscopic analysis.
Characterization and Antifungal Evaluation
Following successful synthesis and purification, the novel imidazole derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound.
Once characterized, the synthesized compounds are subjected to a battery of in vitro antifungal susceptibility tests to determine their minimum inhibitory concentrations (MICs) against a panel of clinically relevant fungal pathogens.[18][19]
Antifungal Susceptibility Testing
A standard method for determining the antifungal activity of novel compounds is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol 4: Broth Microdilution Antifungal Susceptibility Assay
Materials:
-
Synthesized imidazole compounds
-
Standard antifungal drugs (e.g., fluconazole, itraconazole) as positive controls
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[1][20]
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include positive controls (fungal inoculum without any compound) and negative controls (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.[19][20]
Table 1: Representative Antifungal Activity Data
| Compound ID | R-Group on Imidazole | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| IZ-01 | 4-Chlorophenyl | 8 | 16 |
| IZ-02 | 2,4-Dichlorophenyl | 2 | 4 |
| IZ-03 | 4-Trifluoromethylphenyl | 4 | 8 |
| Fluconazole | - | 1 | 64 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The synthetic protocols detailed in this guide provide a robust framework for the generation of diverse libraries of novel imidazole-based antifungal agents from readily accessible bromo-imidazole precursors. The strategic application of modern cross-coupling technologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offers an efficient and versatile approach to functionalize the imidazole scaffold. The subsequent evaluation of these compounds for their antifungal activity is a critical step in the identification of promising lead candidates for further development. Future work should focus on expanding the structural diversity of these compounds and exploring their mechanisms of action, with the ultimate goal of developing new therapies to combat the growing threat of fungal infections.
References
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jopir.in [jopir.in]
- 4. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 5. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile synthesis of novel miconazole analogues and the evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biomedres.us [biomedres.us]
- 13. research.rug.nl [research.rug.nl]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. journals.asm.org [journals.asm.org]
Application Note: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate as a Versatile Building Block in Agrochemical Synthesis
Introduction
The imidazole scaffold is a cornerstone in modern agrochemical design, recognized as a "privileged" heterocyclic structure due to its prevalence in a wide array of commercial herbicides, fungicides, and insecticides.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an ideal framework for developing novel crop protection agents. Within this chemical class, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate emerges as a particularly strategic starting material. This molecule is endowed with two distinct and orthogonally reactive functional groups: a bromine atom at the C5 position, which is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, and an ethyl ester at the C2 position, which can be readily modified.
This application note provides a technical guide for researchers and synthetic chemists on the practical application of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale for its use in constructing complex agrochemical precursors. The protocols detailed herein are designed to be robust and illustrative of the key transformations that make this building block invaluable for creating diverse molecular libraries for agrochemical screening.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties and electronic nature of this compound is fundamental to exploiting its synthetic potential.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 5-bromo-1-methylimidazole-2-carboxylate | [4] |
| CAS Number | 865798-15-8 | [5][6] |
| Molecular Formula | C₇H₉BrN₂O₂ | [4] |
| Molecular Weight | 233.06 g/mol | [4] |
| Appearance | Off-white to yellow solid | - |
Causality of Reactivity
The synthetic utility of this molecule is governed by its two primary functional sites.
-
The C5-Bromine Bond : The bromine atom is attached to an sp²-hybridized carbon of the imidazole ring. This position is activated towards transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ring nitrogens and the C2-ester group enhances the electrophilicity of the C5 carbon, making it a prime substrate for reactions like Suzuki, Stille, and Sonogashira couplings.[7][8][9] This site is the primary gateway for introducing aryl, heteroaryl, or vinyl substituents to build molecular complexity.
-
The C2-Ethyl Carboxylate Group : The ester functionality is a versatile handle for subsequent modifications. It can undergo saponification (hydrolysis) to yield the corresponding carboxylic acid, which can then be converted into a wide range of amides, a functional group frequently found in biologically active compounds.[10] Alternatively, it can be reduced to a primary alcohol for further derivatization.
Caption: Key reactive sites for agrochemical synthesis.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol demonstrates the formation of a C-C bond at the C5 position, a critical step for synthesizing biaryl structures often found in advanced agrochemical candidates.
Scientific Rationale
The Suzuki-Miyaura coupling is selected for its operational simplicity, mild reaction conditions, and high tolerance for a wide variety of functional groups, making it ideal for complex molecule synthesis.[7][11] The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often advantageous as it is an air-stable catalyst precursor that forms a highly active catalytic species, promoting efficient coupling with minimal side reactions.[7] Potassium carbonate serves as a mild and effective base to facilitate the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
-
Vessel Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 233 mg).
-
Reagent Addition : Add the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 182 mg), potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 37 mg).
-
Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add dimethoxyethane (DME, 8 mL) and water (2 mL) via syringe.
-
Reaction : Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Table 2: Expected Data for Suzuki Coupling Product
| Parameter | Expected Result (with 4-methoxyphenylboronic acid) |
| Product Name | Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-carboxylate |
| Yield | 75-90% |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.40 (d, 2H), 6.95 (d, 2H), 4.40 (q, 2H), 3.95 (s, 3H), 3.85 (s, 3H), 1.40 (t, 3H) |
Protocol 2: Synthesis of Imidazole-2-Carboxamides via Saponification and Amide Coupling
This two-step protocol illustrates the conversion of the C2-ester into a carboxamide, a common bioisostere for esters in agrochemical and pharmaceutical compounds, which can alter biological activity and physicochemical properties.
Scientific Rationale
The process begins with saponification, a standard base-catalyzed hydrolysis of the ester to its carboxylate salt, which is then protonated to the carboxylic acid. The subsequent amide coupling requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Conversion to an acyl chloride using thionyl chloride (SOCl₂) is a classic and effective method for this activation. The resulting highly reactive acyl chloride readily couples with a primary or secondary amine to form the stable amide bond.
Caption: Two-step workflow for the synthesis of imidazole carboxamides.
Detailed Step-by-Step Methodology
Step A: Saponification to Carboxylic Acid
-
Reaction Setup : Dissolve the ester starting material (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round-bottom flask.
-
Hydrolysis : Add sodium hydroxide (NaOH, 3.0 mmol, 120 mg) and heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Acidification : Cool the mixture in an ice bath and carefully acidify with 2M hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.
Step B: Amide Coupling
-
Acyl Chloride Formation : Suspend the carboxylic acid (1.0 mmol) in toluene (10 mL). Add thionyl chloride (SOCl₂, 2.0 mmol, 0.15 mL) and heat to reflux for 2 hours. Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent.
-
Amine Reaction : Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.
-
Coupling : Add a solution of the desired amine (e.g., propylamine, 1.2 mmol, 0.1 mL) and pyridine (1.5 mmol, 0.12 mL) in DCM (5 mL) dropwise.
-
Completion and Work-up : Allow the reaction to warm to room temperature and stir for 3 hours. Dilute with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the final amide product.
Broader Applications in Agrochemical Discovery
The fundamental transformations described—palladium-catalyzed cross-coupling and amide bond formation—are not limited to herbicide synthesis. They represent core synthetic strategies for accessing a vast chemical space of potential agrochemicals.
-
Fungicides : Many commercial fungicides, such as the benzimidazole class, share a similar heterocyclic core.[3] The protocols outlined here can be adapted to synthesize novel imidazole derivatives for screening against fungal pathogens.
-
Insecticides : The neonicotinoid class of insecticides famously includes imidacloprid, highlighting the importance of the imidazole ring in insecticide design.[2] The functionalization of the this compound core allows for the creation of new molecular architectures that could target insect-specific biological pathways.[12][13]
Conclusion
This compound is a high-value, versatile intermediate for agrochemical research and development. Its well-defined and predictable reactivity at the C5-bromo and C2-ester positions enables chemists to efficiently construct diverse libraries of complex molecules. The robust protocols for Suzuki coupling and amide formation provided in this note serve as a validated starting point for synthesizing novel candidates for herbicidal, fungicidal, and insecticidal applications, thereby accelerating the discovery of next-generation crop protection solutions.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | 865798-15-8 [chemicalbook.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Biodiversity of Substituted Imidazole: Novel Synthetic Strategy of Polysubstituted Imidazole as Insecticidal and Antibacterial Agents [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: Medicinal Chemistry Applications of 5-Bromo-1-Methyl-Imidazole
Introduction: The Strategic Importance of the 5-Bromo-1-Methyl-Imidazole Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the imidazole ring stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and approved pharmaceuticals.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability that make it an ideal building block for designing novel therapeutics. The strategic introduction of a bromine atom at the 5-position, coupled with a methyl group at the 1-position, yields 5-bromo-1-methyl-imidazole – a highly versatile and reactive intermediate that has become a cornerstone in the synthesis of complex drug candidates.
The bromine atom at the C5 position serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the facile and regioselective introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The N-methyl group not only prevents tautomerization, ensuring regiochemical control in subsequent reactions, but can also contribute to improved metabolic stability and modulation of physicochemical properties of the final compounds.
This technical guide provides an in-depth exploration of the medicinal chemistry applications of 5-bromo-1-methyl-imidazole, with a focus on its utility in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological mechanisms of action of the resulting compounds, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable synthetic intermediate.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 5-bromo-1-methyl-imidazole in medicinal chemistry lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds.
Suzuki-Miyaura Coupling: A Gateway to Pyridinyl Imidazole Kinase Inhibitors
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. In the context of 5-bromo-1-methyl-imidazole, this reaction is instrumental in the synthesis of pyridinyl imidazoles, a class of compounds renowned for their potent and selective inhibition of various protein kinases.
The synthesis of a 4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold is a key step in the development of numerous kinase inhibitors, particularly those targeting p38 MAP kinase and Transforming Growth Factor-β (TGF-β) type I receptor (ALK5). The following protocol provides a representative procedure for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-imidazole with 4-pyridylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-imidazole with 4-Pyridylboronic Acid
Materials:
-
5-bromo-1-methyl-imidazole
-
4-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-methyl-imidazole (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(1-methyl-1H-imidazol-5-yl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for the Suzuki coupling of heteroaryl halides.[2] The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the Suzuki reaction.
-
Solvent System: The mixture of DME and water provides a homogenous solution for the reactants and facilitates the dissolution of the inorganic base. Degassing the solvents is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere is essential for catalyst longevity and optimal reaction yield.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | High | [2] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [3] |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | [4] |
Therapeutic Applications in Kinase Inhibition
The pyridinyl imidazole scaffold, readily synthesized from 5-bromo-1-methyl-imidazole, is a cornerstone pharmacophore in the development of inhibitors targeting key protein kinases involved in disease signaling pathways.
p38 MAP Kinase Inhibitors for Inflammatory Diseases
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Overactivation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Pyridinyl imidazole compounds, such as the well-studied SB203580, are potent and selective inhibitors of p38 MAP kinase.[5][6] These inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 kinase and preventing the phosphorylation of downstream substrates.[5] The pyridinyl and imidazole rings of these inhibitors form key hydrogen bonding interactions within the kinase's active site, contributing to their high affinity and selectivity.
Mechanism of Action: p38 MAP Kinase Inhibition
Caption: p38 MAP Kinase Signaling and Inhibition.
Transforming Growth Factor-β (TGF-β) Receptor Inhibitors for Cancer and Fibrosis
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[7][8] It is also a key driver of fibrosis in various organs. The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
Small molecule inhibitors targeting the kinase activity of ALK5 have emerged as a promising therapeutic strategy. Many of these inhibitors feature a pyridinyl imidazole core, which effectively occupies the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad proteins and blocking downstream signaling.[9]
Mechanism of Action: TGF-β Receptor Inhibition
Caption: TGF-β Signaling Pathway and Inhibition.
Conclusion and Future Perspectives
5-Bromo-1-methyl-imidazole has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable and efficient route to a diverse range of complex molecules, most notably the pyridinyl imidazole scaffold. This scaffold has proven to be a highly effective pharmacophore for the development of potent and selective kinase inhibitors targeting key signaling pathways in inflammation, cancer, and fibrosis.
As our understanding of the kinome and its role in disease continues to expand, the demand for novel and diverse chemical matter for drug discovery will only increase. The strategic use of versatile intermediates like 5-bromo-1-methyl-imidazole will be crucial in meeting this demand. Future research will likely focus on the development of more efficient and sustainable catalytic systems for the functionalization of this scaffold, as well as its application in the synthesis of inhibitors for other emerging kinase targets. The continued exploration of the chemical space accessible from 5-bromo-1-methyl-imidazole holds great promise for the discovery of the next generation of targeted therapeutics.
References
- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exp-oncology.com.ua [exp-oncology.com.ua]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Derivatization of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate for Library Synthesis
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] This five-membered heterocyclic ring system is a versatile scaffold, capable of engaging in various biological interactions, which has led to its incorporation into drugs with antibacterial, anti-inflammatory, anticancer, and many other therapeutic properties.[1][3] The ability to functionalize the imidazole ring at its various positions is crucial for exploring the chemical space and optimizing the pharmacological profiles of new drug candidates.[1][4]
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a particularly valuable building block for the synthesis of compound libraries.[5][6][7] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, while the ethyl ester at the 2-position provides a site for further modification or can influence the overall electronic properties and solubility of the molecule. The methyl group at the 1-position prevents N-H related side reactions and ensures regiochemical control during derivatization. This application note provides a detailed guide to the derivatization of this key intermediate, focusing on robust and scalable protocols for the generation of diverse chemical libraries aimed at drug discovery.
The Strategic Importance of this compound in Library Synthesis
The design of a successful chemical library hinges on the selection of a core scaffold that allows for the introduction of diverse chemical functionalities in a controlled and efficient manner. This compound is an ideal starting point for several reasons:
-
Orthogonal Reactivity: The bromo and ester functionalities allow for selective and sequential chemical transformations. The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.
-
Access to Privileged Chemical Space: The imidazole core is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in successful drugs.[1] Building libraries around this scaffold increases the probability of identifying compounds with desirable biological activity.
-
Tunable Physicochemical Properties: Derivatization at the 5-position allows for the modulation of key properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic optimization.
The following sections will detail established protocols for the derivatization of this compound via three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Workflow for Library Synthesis
The general workflow for utilizing this compound in library synthesis is depicted below. This modular approach allows for the parallel synthesis of a large number of analogs.[8][9]
Figure 1: General workflow for library synthesis.
Derivatization Protocols
The following protocols are presented as starting points and may require optimization based on the specific substrates and desired scale of the reaction. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Imidazoles
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12] This reaction is particularly valuable for introducing a wide range of aryl and heteroaryl moieties.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle.[13] The choice of ligand is crucial and often depends on the reactivity of the coupling partners. For bromoimidazoles, ligands like tetrakis(triphenylphosphine)palladium(0) or systems generated in situ from a palladium(II) precursor and a phosphine ligand are effective.
-
Base: A base is required to activate the organoboron species for transmetalation.[11][13] Inorganic bases such as sodium carbonate, potassium carbonate, or potassium phosphate are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[12]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | THF/H₂O | 80 | 16 | 92 |
| 3 | Pyridin-3-ylboronic acid | Cs₂CO₃ | DMF/H₂O | 100 | 10 | 78 |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions.
Troubleshooting: A common side reaction is debromination of the starting material.[14] This can sometimes be mitigated by using milder bases, lower reaction temperatures, or different catalyst/ligand systems.[14]
Sonogashira Coupling: Synthesis of 5-Alkynyl Imidazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction is a cornerstone for the synthesis of acetylenic compounds.[15]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[16] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[17]
-
Solvent: Apolar aprotic solvents like THF or DMF are commonly used.
Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) salt (e.g., CuI, 0.1 eq.).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 eq.).
-
Degas the reaction mixture and stir at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Et₃N | THF | 25 | 8 | 90 |
| 2 | 1-Hexyne | DIPEA | DMF | 50 | 12 | 82 |
| 3 | (Trimethylsilyl)acetylene | Et₃N | THF | 25 | 6 | 95 |
Table 2: Representative examples of Sonogashira coupling reactions.
Buchwald-Hartwig Amination: Synthesis of 5-Amino Imidazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[18] This reaction has broad scope and functional group tolerance.[19]
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand coordinated to the palladium center.[20] Ligands such as XPhos, SPhos, or BrettPhos are often effective.[20] The use of pre-catalysts can simplify reaction setup and improve reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and the phosphine ligand (e.g., XPhos, 0.04-0.1 eq.).
-
Add the base (e.g., NaOtBu, 1.5-2.0 eq.), this compound (1.0 eq.), and the desired amine (1.2-1.5 eq.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
| Entry | Amine | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | NaOtBu | XPhos | 100 | 18 | 88 |
| 2 | Aniline | LHMDS | BrettPhos | 90 | 24 | 75 |
| 3 | Benzylamine | K₂CO₃ | RuPhos | 110 | 16 | 81 |
Table 3: Representative examples of Buchwald-Hartwig amination reactions.
Post-Derivatization Modification: Ester Hydrolysis
The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another point of diversification for library synthesis.
Protocol: Ester Hydrolysis
-
Dissolve the derivatized imidazole ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, 2.0-5.0 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Figure 2: Post-derivatization modification workflow.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse chemical libraries. The protocols outlined in this application note for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide robust and reproducible methods for the functionalization of the imidazole core. By leveraging these powerful synthetic transformations, researchers can efficiently generate large numbers of novel imidazole-containing compounds for screening in drug discovery programs, thereby accelerating the identification of new therapeutic agents.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Imidazole-Derived Tertiary Alcohols via Grignard Reaction with Ethyl Imidazole Carboxylates
Abstract
The synthesis of substituted imidazoles is of paramount importance in medicinal chemistry due to their prevalence in numerous bioactive compounds. The Grignard reaction offers a powerful and direct method for carbon-carbon bond formation, enabling the conversion of esters into tertiary alcohols. However, applying this reaction to substrates like ethyl imidazole carboxylate presents a significant challenge: the acidic proton on the imidazole nitrogen (N-H). This application note provides a detailed experimental protocol to successfully navigate this issue, focusing on a practical approach that utilizes an excess of the Grignard reagent to achieve the desired transformation. We will delve into the mechanistic rationale, step-by-step procedures, critical process parameters, and troubleshooting strategies to ensure a reproducible and high-yield synthesis.
Introduction: The Challenge and a Strategic Approach
Imidazole moieties are core scaffolds in a vast array of pharmaceuticals, including antifungal agents, proton pump inhibitors, and chemotherapeutics. The functionalization of the imidazole ring is therefore a critical task in drug discovery and development. The Grignard reaction, a cornerstone of organic synthesis, is an attractive method for adding alkyl or aryl groups to a carbon framework. When applied to an ester such as ethyl imidazole carboxylate, the expected product is a tertiary alcohol, formed through a double addition of the Grignard reagent.[1][2]
The primary obstacle in this synthesis is the acidic proton of the imidazole N-H group (pKa ≈ 14.5), which is readily deprotonated by the strongly basic Grignard reagent (R-MgX).[3][4] This acid-base reaction is significantly faster than the desired nucleophilic attack on the ester carbonyl, leading to the consumption of at least one equivalent of the valuable Grignard reagent and the formation of an unreactive magnesium-imidazolide salt.[5]
Two primary strategies can overcome this challenge:
-
N-Protection Strategy: The imidazole nitrogen is first protected with a group stable to Grignard reagents (e.g., a benzyl or silyl group), the Grignard reaction is performed, and the protecting group is subsequently removed.[6] While robust, this adds two steps to the synthetic sequence.
-
Excess Reagent Strategy: A calculated excess of the Grignard reagent is used. The first equivalent acts as a base to deprotonate the imidazole N-H. The subsequent two equivalents then perform the canonical double addition to the ester carbonyl. This method is more atom- and step-economical if the Grignard reagent is inexpensive and readily available.
This guide will focus on the Excess Reagent Strategy for its efficiency and practicality.
Mechanistic Pathway
The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the most acidic site, followed by nucleophilic acyl substitution and subsequent nucleophilic addition.
Step 1: Acid-Base Reaction (Deprotonation) The first equivalent of the Grignard reagent (R-MgX) rapidly deprotonates the imidazole nitrogen, forming an N-magnesium halide salt and releasing an alkane (R-H). This step is irreversible and sacrificial.
Step 2: First Nucleophilic Addition A second equivalent of R-MgX attacks the electrophilic carbonyl carbon of the ester. The π-bond breaks, forming a tetrahedral intermediate.[7]
Step 3: Elimination of the Alkoxide The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the ethoxy group (-OEt) is eliminated as a magnesium alkoxide salt, yielding a ketone intermediate.[1]
Step 4: Second Nucleophilic Addition The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[2] Therefore, a third equivalent of R-MgX immediately attacks the ketone carbonyl, leading to a second tetrahedral intermediate (a magnesium alkoxide).
Step 5: Acidic Workup (Protonation) The reaction is quenched with an acidic solution (e.g., aqueous NH₄Cl or dilute HCl). This step protonates the magnesium alkoxide to yield the final tertiary alcohol product and protonates the imidazole nitrogen, regenerating the heterocycle.
Experimental Protocol: Synthesis of a Tertiary Alcohol from Ethyl 4-Imidazolecarboxylate
This protocol details the synthesis of 2-(1H-imidazol-4-yl)propan-2-ol using methylmagnesium bromide (MeMgBr) as a representative Grignard reagent. The principles are broadly applicable to other Grignard reagents and imidazole carboxylate isomers.
Materials and Reaction Parameters
| Parameter | Value / Description |
| Reactant | Ethyl 4-imidazolecarboxylate |
| Grignard Reagent | Methylmagnesium bromide (3.0 M in diethyl ether) |
| Equivalents of Grignard | 3.1 equivalents (1 eq for deprotonation + 2 eq for addition + 0.1 eq excess) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Workup Solution | Saturated aqueous ammonium chloride (NH₄Cl) |
| Purification | Flash column chromatography |
| Required Equipment | Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line, ice bath, standard glassware |
Step-by-Step Procedure
A. Reaction Setup (Strictly Anhydrous Conditions)
-
Dry Glassware: Thoroughly dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen or argon.[8]
-
Inert Atmosphere: Assemble the apparatus, including a magnetic stir bar in the reaction flask, and flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
Dissolve Substrate: To the reaction flask, add ethyl 4-imidazolecarboxylate (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cool Reaction: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
B. Grignard Reagent Addition 5. Charge Dropping Funnel: Under a positive flow of inert gas, charge the dropping funnel with the Grignard reagent solution (3.1 eq) using a syringe. 6. Slow Addition: Add the Grignard reagent dropwise to the stirred substrate solution over 30-45 minutes. Monitor the reaction temperature, ensuring it does not rise above 10 °C. Vigorous gas evolution (methane) will be observed initially as the imidazole N-H is deprotonated. The addition is exothermic.[10] 7. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
C. Reaction Workup and Quenching 8. Cool and Quench: Cool the reaction flask back down to 0 °C in an ice bath. 9. Slow Quenching: Very slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide salts. This process is highly exothermic and will produce gas; add the first few milliliters extremely cautiously.[11] Continue adding the NH₄Cl solution until no more gas evolves and a precipitate (magnesium salts) forms. 10. Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake vigorously. If a persistent emulsion or solid interface forms, add a small amount of 1 M HCl to help dissolve the magnesium salts. 11. Separate Layers: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. 12. Combine and Dry: Combine all organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
D. Purification 13. Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. 14. Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane (DCM) transitioning to DCM/Methanol (e.g., 95:5), is typically effective for separating the polar product from non-polar byproducts. 15. Characterization: Analyze the purified fractions by TLC, combine the appropriate fractions, and remove the solvent to yield the pure tertiary alcohol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
Caption: Workflow for Grignard reaction on ethyl imidazolecarboxylate.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Grignard reagent. 2. Wet solvent, reagents, or glassware.[5] 3. Insufficient amount of Grignard reagent used. | 1. Titrate the Grignard reagent before use to determine its exact molarity. 2. Ensure all materials are scrupulously dried. Use freshly opened anhydrous solvents. 3. Recalculate and ensure at least 3 equivalents are used. |
| Formation of Ketone Only | Incomplete reaction; the second addition did not occur. | This is rare as the ketone is highly reactive, but could occur with very sterically hindered Grignard reagents. Increase reaction time or gently warm the reaction (e.g., to 40 °C). |
| Complex product mixture | 1. Reaction temperature was too high, leading to side reactions (e.g., Wurtz coupling).[8] 2. Impurities in starting materials. | 1. Maintain careful temperature control during the Grignard addition. 2. Purify starting materials if their quality is suspect. |
| Difficult Workup (emulsion) | Formation of gelatinous magnesium hydroxide/halide salts. | Add a small amount of dilute acid (e.g., 1 M HCl or H₂SO₄) during extraction to dissolve the salts. Be cautious if the product is acid-sensitive. |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric (can ignite on contact with air), and react violently with water and protic solvents.[9] Always handle them under a strict inert atmosphere and have appropriate fire extinguishing equipment (Class D, sand) nearby.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides over time. Use only freshly opened bottles or solvent from a purification system. Never distill to dryness.
-
Quenching: The quenching process is highly exothermic and releases flammable gases (e.g., ethane from ethylmagnesium bromide). Perform the quench slowly, in an efficient fume hood, and with proper cooling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes & Protocols for the Utilization of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate in Anticancer Drug Design
An In-Depth Technical Guide
Section 1: Foundational Concepts & Strategic Overview
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties. Its five-membered aromatic structure, containing two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, enabling it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of activities, including potent anticancer agents.[2][3]
Within this chemical class, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate emerges not as an end-product therapeutic, but as a highly valuable and strategically versatile starting material—a foundational building block for constructing novel anticancer drug candidates. Its structure is primed for chemical elaboration, offering multiple points for diversification to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Key Structural Features for Drug Design:
-
The Imidazole Core: Provides the fundamental scaffold that can be oriented within the binding pocket of a biological target. Its aromaticity and heteroatoms are key for establishing interactions like pi-stacking and hydrogen bonding.
-
The Bromine Atom (C5-Position): This is the primary "handle" for synthetic modification. As a halogen, it is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.) to probe the steric and electronic requirements of the target's binding site.
-
The Ethyl Ester (C2-Position): This functional group offers a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides, esters, or other functional groups. This position is often crucial for modulating solubility, cell permeability, and establishing additional interactions with the target protein.
-
The N-Methyl Group (N1-Position): The methyl group at the N1 position prevents tautomerization and provides a fixed point of reference, simplifying the interpretation of SAR data.
The strategic value of this building block lies in its capacity to serve as a launchpad for creating large libraries of analogues, each with slight, deliberate modifications. By testing these libraries against cancer cell lines and specific molecular targets, researchers can systematically map the chemical space required for optimal anticancer activity.
Section 2: Synthetic Strategy & Workflow
The core principle behind using this compound is to build molecular complexity through controlled, high-yield chemical reactions. The following workflow diagram illustrates a typical drug discovery campaign starting from this scaffold.
References
Synthesis of Novel Kinase Inhibitors: Application Notes for Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets, particularly enzymes.[1] The inherent synthetic tractability of the imidazole core allows for the strategic placement of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Within this context, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate emerges as a highly valuable starting material for the synthesis of novel enzyme inhibitors. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the ethyl ester at the 2-position can be readily converted to an amide, a common pharmacophoric feature in many enzyme inhibitors.
This guide provides detailed application notes and protocols for the synthesis of a potential kinase inhibitor using this compound as the starting scaffold. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Target Focus: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key signaling node in inflammatory and oncogenic pathways.[4][5] It plays a crucial role in cellular responses to stimuli such as pro-inflammatory cytokines. Dysregulation of the TAK1 signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target for small molecule inhibitors.[4][5] The synthesis of 2,4-disubstituted-1H-imidazole carboxamides has been identified as a promising strategy for developing potent and selective TAK1 inhibitors.[4][6]
The following protocols outline a synthetic strategy to leverage the functionalities of this compound for the creation of a novel TAK1 inhibitor.
Experimental Protocols
Overall Synthetic Scheme
The proposed synthesis involves a two-step process starting from this compound:
-
Amidation: Conversion of the ethyl ester at the C2 position to a carboxamide.
-
Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the C5 position via a palladium-catalyzed reaction.
Caption: Proposed synthetic workflow for a novel TAK1 inhibitor.
Protocol 1: Amidation of this compound
Causality: The conversion of the ethyl ester to a carboxamide is a critical step, as the amide functionality often forms key hydrogen bond interactions within the ATP-binding pocket of kinases. Trimethylaluminum is an effective reagent for this transformation, forming a reactive intermediate with the amine that readily couples with the ester.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Trimethylaluminum (2.0 M in toluene, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution dropwise to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add benzylamine dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-Bromo-1-methyl-N-phenyl-1H-imidazole-2-carboxamide .
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| This compound | C₇H₉BrN₂O₂ | 233.06 g/mol | - |
| 5-Bromo-1-methyl-N-phenyl-1H-imidazole-2-carboxamide | C₁₂H₁₂BrN₃O | 294.15 g/mol | 70-85% |
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[7] It allows for the introduction of a wide variety of aryl and heteroaryl groups at the brominated position of the imidazole core, enabling extensive structure-activity relationship (SAR) studies. The choice of a palladium catalyst and a suitable base is crucial for efficient coupling.
Materials:
-
5-Bromo-1-methyl-N-phenyl-1H-imidazole-2-carboxamide (1.0 eq)
-
Pyridine-4-boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-Bromo-1-methyl-N-phenyl-1H-imidazole-2-carboxamide, pyridine-4-boronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target inhibitor, 1-Methyl-5-(pyridin-4-yl)-N-phenyl-1H-imidazole-2-carboxamide .
| Reactant | Molecular Formula | Molecular Weight | Equivalents |
| 5-Bromo-1-methyl-N-phenyl-1H-imidazole-2-carboxamide | C₁₂H₁₂BrN₃O | 294.15 g/mol | 1.0 |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 g/mol | 1.5 |
| Product | Molecular Formula | Molecular Weight | Expected Yield |
| 1-Methyl-5-(pyridin-4-yl)-N-phenyl-1H-imidazole-2-carboxamide | C₁₇H₁₆N₄O | 292.34 g/mol | 60-80% |
Data Interpretation and Validation
Structural Confirmation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the new functionalities.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Evaluation: The synthesized inhibitor should be evaluated for its biological activity. A primary screen would involve an in vitro kinase assay to determine the IC₅₀ value against TAK1. Further studies could include selectivity profiling against a panel of other kinases and cell-based assays to assess its cellular potency.
Conclusion and Future Directions
The protocols outlined in this application note demonstrate the utility of this compound as a versatile building block for the synthesis of potential kinase inhibitors. The described synthetic route is robust and amenable to the generation of a library of analogues for SAR studies by varying the amine in the amidation step and the boronic acid in the Suzuki-Miyaura coupling. This approach provides a solid foundation for drug discovery programs targeting TAK1 and other kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific, and often challenging, substrate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Immediate Troubleshooting & FAQs
This section addresses the most frequent issues encountered during the Suzuki coupling of this compound.
Q1: My reaction has stalled or shows very low conversion. What are the first steps to diagnose the problem?
A1: When a Suzuki coupling fails, a systematic check of the basics is crucial.
-
Catalyst Activity: The primary suspect is often the palladium catalyst. Ensure your Pd(0) source is active. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species[1]. For consistency, consider using a modern, air-stable precatalyst like a Buchwald G3/G4 palladacycle or an NHC-based catalyst like PEPPSI-IPr, which are designed for reliable activation[2][3][4].
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inefficient degassing of solvents and the reaction vessel can lead to catalyst oxidation and deactivation, as well as promoting undesirable side reactions like the homocoupling of your boronic acid partner. Ensure you have purged the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes[5].
-
Reagent Purity: Verify the purity of your starting materials. Impurities in the boronic acid or halide can inhibit the catalyst.
Q2: I'm observing significant formation of 1-methyl-1H-imidazole-2-carboxylate, where the bromine is replaced by hydrogen. What is this side reaction and how can I prevent it?
A2: This side reaction is called hydrodebromination or protodebromination . It's a common issue in cross-coupling reactions with heteroaryl halides[6].
-
Causality: It often occurs when the catalytic cycle is interrupted. If transmetalation is slow, the Ar-Pd(II)-X intermediate can undergo alternative pathways, including reaction with trace water, base, or solvent to yield the debrominated product.
-
Solutions:
-
Accelerate the Main Cycle: Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to speed up the reductive elimination step, which is the product-forming step[1].
-
Choice of Base: Some bases are more prone to causing this side reaction. Weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often less problematic than stronger bases[5][6].
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can mitigate this pathway[5].
-
Q3: The ethyl ester in my product is being hydrolyzed. How can I protect this functional group?
A3: The ester group is sensitive to strongly basic and aqueous conditions, especially at elevated temperatures[7].
-
Causality: Hydroxide ions (from bases like NaOH, KOH) or even prolonged heating with weaker bases in the presence of water can cleave the ester bond.
-
Solutions:
-
Avoid Strong/Aqueous Bases: Do not use NaOH, KOH, or Ba(OH)₂. Opt for milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[8][9].
-
Use Fluoride-Based Activation: Powdered potassium fluoride (KF) is an excellent choice as it can activate the boronic acid for transmetalation without being strongly basic, thus preserving ester groups[7].
-
Lower Reaction Temperature: If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature, minimizing the rate of hydrolysis.
-
Q4: My boronic acid partner is decomposing, leading to low yields and homocoupling. What's happening?
A4: This is likely protodeborylation , where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond[5][9]. This is especially problematic for electron-deficient or heteroaryl boronic acids.
-
Causality: This process is often accelerated by harsh basic conditions and elevated temperatures in the presence of water[5].
-
Solutions:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt. These are more resistant to decomposition and release the active boronic acid slowly under the reaction conditions[5].
-
Use Milder Bases: Switch to bases like KF or K₂CO₃[5].
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative to compensate for some degradation, but avoid a large excess which can complicate purification.
-
In-Depth Parameter Optimization
Optimizing a Suzuki reaction requires a careful balance of catalyst, ligand, base, and solvent. The specific electronic and steric nature of this compound dictates our strategic choices.
The Substrate: Key Chemical Features
-
Imidazole Core: The N3 nitrogen is a Lewis basic site that can coordinate to the palladium catalyst. This can sometimes inhibit catalysis by forming off-cycle, inactive complexes.
-
Electron-Withdrawing Ester: The carboxylate at the C2 position makes the C5-Br bond more electron-deficient. This generally facilitates the rate-limiting oxidative addition step, which is beneficial[10].
-
Base-Sensitive Ester: As discussed, this functional group is susceptible to hydrolysis, which limits the choice of base.
Catalyst & Ligand Selection: The Heart of the Reaction
For a potentially coordinating substrate like an imidazole, the choice of ligand is paramount. The ligand must stabilize the palladium center, promote the desired catalytic steps, and prevent catalyst inhibition.
-
Avoid Simple Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging heteroaromatic couplings, leading to low yields and slow reactions[11].
-
Embrace Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are sterically bulky and electron-rich. The bulkiness promotes the formation of a monoligated, highly reactive Pd(0) species and accelerates the final reductive elimination step. The electron-rich nature facilitates the initial oxidative addition step[1][12][13].
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (used in the PEPPSI-IPr catalyst) are strong sigma-donors and form very stable bonds with palladium. This stability makes the catalyst robust and resistant to decomposition, which is highly advantageous for coupling heteroaromatics[14][15][16]. The PEPPSI-IPr precatalyst is particularly user-friendly as it is air- and moisture-stable[3][4][17].
-
| Catalyst System | Ligand Type | Key Advantages for This Substrate | Typical Loading |
| Pd₂(dba)₃ + SPhos/XPhos | Bulky Biarylphosphine | Excellent for accelerating oxidative addition and reductive elimination; overcomes steric hindrance.[1][12] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Pd(OAc)₂ + P(t-Bu)₃ | Bulky Alkylphosphine | Very electron-rich, highly active, but can be air-sensitive.[7] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | A good general catalyst, often successful for bromoindazoles and related heterocycles.[18][19] | 2-5 mol% |
| PEPPSI-IPr | N-Heterocyclic Carbene | Air- and moisture-stable precatalyst. Highly robust and active, excellent for heteroaryl couplings.[3][20][21] | 1-3 mol% |
Base & Solvent Selection: Protecting the Ester
The choice of base is a critical optimization parameter that directly impacts both yield and product purity by controlling the rate of transmetalation and the extent of side reactions.
-
The Role of the Base: The base has three primary roles: it activates the boronic acid to form a more nucleophilic boronate "ate" complex, it can react with the palladium complex, and it accelerates the final reductive elimination step[8][14][22].
-
Compatibility is Key: For our substrate, we must balance reactivity with the stability of the ethyl ester.
| Base | Solvent System | Comments & Recommendations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A good starting point. Mild enough to minimize ester hydrolysis in many cases. Use a 2M aqueous solution.[8][23] |
| K₃PO₄ | Dioxane, Toluene | A stronger, non-nucleophilic base. Very effective for challenging couplings, often providing higher yields than carbonates. Generally safe for esters.[9] |
| Cs₂CO₃ | Dioxane, THF | Highly soluble and effective, but more expensive. Excellent for difficult transmetalations. Generally safe for esters.[24] |
| KF | THF, Dioxane | A mild, non-basic option ideal for base-sensitive substrates. Activates boronic acid without significant hydrolysis risk.[25][7] |
Mechanistic Insights & Visual Guides
Understanding the catalytic cycle helps in rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][23]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Detailed Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
Protocol 1: General Screening Condition with Pd(dppf)Cl₂
This protocol uses a common and reliable catalyst, representing a good first-pass experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Condition with PEPPSI-IPr for High Yield
This protocol utilizes a modern, highly active NHC-based precatalyst, often required for challenging substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with Argon three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride, 0.015 equiv, 1.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. Reaction times are often significantly shorter with this catalyst system (1-6 hours).
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Collection - Pd-PEPPSI: Pd-NHC Precatalyst for SuzukiâMiyaura Cross-Coupling Reactions of Amides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. quora.com [quora.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Ethyl Imidazole Carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of ethyl imidazole carboxylate derivatives. These compounds, while valuable, often present unique purification challenges due to the chemical nature of the imidazole ring. This guide is structured to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during the purification of ethyl imidazole carboxylate derivatives.
Q1: Why is my TLC plate showing significant streaking or tailing for my imidazole derivative?
A1: Tailing on a silica gel TLC plate is a classic sign of strong interaction between your compound and the stationary phase.[1][2] The imidazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a non-ideal equilibrium as the compound moves up the plate, resulting in a streak rather than a compact spot.[1][2]
Quick Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia into your eluting solvent system.[2][3] This base will neutralize the acidic sites on the silica, minimizing the strong interaction with your basic compound and leading to sharper spots.[3]
-
Reduce Sample Concentration: Overloading the plate can also cause streaking.[1] Try spotting a more dilute solution of your crude product.
Q2: My ethyl imidazole carboxylate derivative won't crystallize and keeps "oiling out." What's happening?
A2: "Oiling out" occurs when a compound comes out of the cooling solution as a liquid instead of a solid.[3] This is common when the melting point of your compound is lower than the temperature of the solution when it becomes saturated, or if the solution is cooled too rapidly.[3] The presence of impurities can also disrupt the crystal lattice formation, promoting oiling.
Key Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[3]
-
Use More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again slowly.[3]
-
Induce Crystallization: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[3]
-
Re-evaluate Your Solvent System: Consider a two-solvent system. Dissolve your compound in a minimum of a "good" hot solvent (in which it's very soluble) and then slowly add a "poor" solvent (in which it's insoluble) until the solution just becomes cloudy. Reheat to clarify and then cool slowly.[3] Common pairs include ethanol/water and ethyl acetate/hexane.[3]
Q3: I performed a column and my yield is extremely low. Where did my compound go?
A3: Low recovery after column chromatography is a frustrating but common issue. Several factors could be at play:
-
Irreversible Adsorption: Your compound may be binding so strongly to the silica gel that it does not elute with your chosen solvent system.[3] This is particularly problematic for very polar or basic imidazoles on acidic silica.
-
Compound Instability: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3]
-
Co-elution: An impurity that is not visible by your detection method (e.g., not UV-active) might be co-eluting with your product, making the collected fractions appear pure by TLC but impure by other analyses (like NMR), leading to losses in subsequent purification steps.[3]
-
Improper Fraction Collection: You might be cutting your fractions too broadly, including impurities, or too narrowly, leaving pure product on the column.[3]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming specific, persistent purification challenges.
Guide 1: Optimizing Column Chromatography for Imidazole Derivatives
The basicity of the imidazole ring is the primary challenge in silica gel chromatography. The following guide provides a systematic approach to achieving good separation.
Problem: Poor Separation (Co-elution) and/or Severe Tailing
This is often caused by a suboptimal mobile phase or the strong interaction between the basic imidazole and acidic silica gel.
Step-by-Step Protocol for Optimization:
-
Mobile Phase Selection:
-
Introducing a Basic Modifier:
-
Consider an Alternative Stationary Phase:
-
Alumina: For strongly basic compounds, switching to neutral or basic alumina can be highly effective.[3] Alumina lacks the strong acidic character of silica, which significantly reduces tailing.[3]
-
Reverse-Phase (C18): If your derivative has sufficient non-polar character, reverse-phase chromatography can be an excellent alternative. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3]
-
-
Optimize Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and improved separation.[3]
-
Data Summary: Solvent Systems for Imidazole Derivatives
| Solvent System | Modifier (if needed) | Target Compound Polarity | Notes |
| Hexane / Ethyl Acetate | 0.5% Triethylamine | Low to Medium | A good starting point for many derivatives. |
| Dichloromethane / Methanol | 0.5% Triethylamine | Medium to High | Effective for more polar compounds.[3] |
| Chloroform / Methanol | 0.5% Triethylamine | Medium to High | An alternative to DCM/Methanol systems.[3] |
| Water / Acetonitrile | 0.1% Formic or Acetic Acid | (For C18) | Used in reverse-phase HPLC. Acid helps with peak shape.[3] |
Workflow Diagram: Troubleshooting Column Chromatography
References
"common side reactions in the synthesis of substituted imidazoles"
Technical Support Center: Synthesis of Substituted Imidazoles
Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of practical, in-depth troubleshooting guides and frequently asked questions (FAQs) based on real-world laboratory challenges.
Section 1: Foundational Principles & Common Synthetic Routes
Imidazole and its derivatives are cornerstones in medicinal chemistry and materials science. Their synthesis, while versatile, is often plagued by side reactions that can diminish yield and complicate purification. The most prevalent synthetic strategies include the Debus-Radziszewski, Marckwald, and various multi-component reactions (MCRs).[1][2] Understanding the mechanistic nuances of each is the first step in effective troubleshooting.
The Debus-Radziszewski synthesis, for instance, is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] While robust, it is known for producing resinous byproducts and competing reaction pathways.[4] Modern variations often employ microwave irradiation or novel catalysts to improve efficiency and reduce waste.[5][6]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during imidazole synthesis in a practical Q&A format.
Q1: My Radziszewski reaction yield is significantly lower than expected. What are the primary causes and how can I fix it?
Low yields in the Radziszewski synthesis are a frequent challenge. The root cause typically falls into one of four categories: competing side reactions, incomplete conversion, suboptimal reaction conditions, or inefficient purification.[7]
Causality & Troubleshooting Workflow:
The primary competing pathway is often the formation of an oxazole byproduct. This occurs when the aldehyde reacts with the dicarbonyl compound before the diimine intermediate, essential for imidazole formation, is established. The key is to favor the diimine pathway.
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Monitor Reaction\nby TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Problem1 [label="Incomplete Conversion\n(Starting Material Remains)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Problem2 [label="Multiple Spots\n(Byproduct Formation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1a [label="Increase Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Increase Temperature\n(e.g., 70-90°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Increase Ammonia\nStoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2b [label="Modify Order of Addition\n(Add Aldehyde Slowly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2c [label="Maintain Alkaline pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Problem1 [label=" Yes"]; Check1 -> Problem2 [label=" No"]; Problem1 -> Solution1a; Problem1 -> Solution1b; Problem2 -> Solution2a [label="Suspect Oxazole\nByproduct"]; Problem2 -> Solution2b; Problem2 -> Solution2c; Solution1a -> End; Solution1b -> End; Solution2a -> End; Solution2b -> End; Solution2c -> End; } dott Caption: Troubleshooting workflow for low yield in Radziszewski synthesis.
Parameter Optimization Table:
| Parameter | Default Setting | Optimized Setting | Rationale & Impact |
| Ammonia Stoichiometry | 2-3 equivalents | 3.5-5 equivalents | A large excess of ammonia drives the equilibrium towards the formation of the diimine intermediate, kinetically outcompeting the pathway to oxazole byproducts.[4][7] |
| Temperature | Room Temperature | 70-90°C (Gentle Heating) | Increases reaction rate to ensure full conversion. However, excessive heat (>100°C) can promote polymerization and the formation of resinous tars.[7] |
| Order of Addition | All reagents mixed at once | Aldehyde added slowly to a mixture of the dicarbonyl and ammonia | This ensures the diimine intermediate is pre-formed and readily available to react with the aldehyde as it is introduced, minimizing side reactions.[7] |
| Solvent | Glacial Acetic Acid | Consider solvent-free (microwave) or using ammonium acetate as both reagent and catalyst | Simplifies workup and can accelerate the reaction. Green chemistry approaches often utilize microwave irradiation in the absence of a solvent.[2][5] |
Q2: My reaction mixture has formed a dark, viscous, non-volatile tar that is impossible to purify. What happened?
This is a classic sign of polymerization, a significant side reaction in many imidazole syntheses, particularly the Debus and Radziszewski methods when reaction conditions are not well-controlled.[4]
Causality & Prevention:
-
Excessive Heat: High temperatures can promote self-condensation and polymerization of aldehydes and other reactive intermediates.
-
High Concentration: Running the reaction at very high concentrations can increase the rate of bimolecular and oligomeric side reactions.
-
Acid/Base Imbalance: Strong acidic or basic conditions can catalyze unwanted polymerization pathways.
Preventative Protocol Steps:
-
Strict Temperature Control: Maintain the optimized temperature (e.g., 70-90°C) using an oil bath and condenser. Do not allow the reaction to exotherm uncontrollably.
-
Controlled Reagent Addition: As mentioned previously, slow, controlled addition of the most reactive component (often the aldehyde) can prevent a buildup of reactive intermediates that lead to polymerization.
-
Optimize Stoichiometry: Use the recommended molar ratios (typically 1:1.0-1.5:2.0-3.5 for dicarbonyl:aldehyde:ammonia) to avoid an excess of any single reactive component that could self-condense.[4]
-
Consider a Catalyst: Modern methods use catalysts like silica-supported FeCl₃ or p-toluene sulfonic acid (PTSA) which can promote the desired cyclization at lower temperatures, thereby minimizing polymerization.[8][9]
Q3: I am attempting to N-alkylate my synthesized imidazole and am getting a mixture of two products. How do I achieve regioselectivity?
This is a common issue of regioselectivity. The imidazole ring has two nitrogen atoms (N-1 and N-3), and in an unsubstituted or symmetrically substituted imidazole, they are equivalent due to tautomerism. However, once substituted at the carbon skeleton (e.g., at C-4 or C-5), the two nitrogens become chemically distinct, leading to the formation of regioisomers upon N-alkylation.
Mechanistic Insight:
The choice of which nitrogen acts as the nucleophile is governed by a combination of steric and electronic factors. The thermodynamically more stable isomer is often the one where a bulky substituent is placed on the less sterically hindered nitrogen.
dot digraph "Regioisomer_Formation" { graph [splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label=" 4(5)-Substituted\nImidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Base (e.g., NaH)\nAlkyl Halide (R-X)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Paths [label=" N-1 Attack\n(Less Hindered)| N-3 Attack\n(More Hindered)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="1,4-Disubstituted\n(Major Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="1,5-Disubstituted\n(Minor Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reagents [arrowhead=none]; Reagents -> Paths; Paths:n1 -> Product1 [label=" Kinetically &\nThermodynamically\nFavored"]; Paths:n3 -> Product2 [label=" Sterically\nDisfavored"]; } dott Caption: Pathway for regioisomeric product formation during N-alkylation.
Strategies for Regiocontrolled Alkylation:
-
Steric Directing Groups: If possible, install a bulky, removable protecting group (like a trityl or tosyl group) on one of the nitrogens. This will sterically block that position, directing the alkylation to the other nitrogen. Subsequent deprotection yields the desired single regioisomer.
-
Directed Metalation: The most acidic proton on the imidazole ring is at the C-2 position. Deprotonation with a strong base like n-butyllithium followed by quenching with an electrophile can install a group at C-2. This C-2 substituent can then sterically direct subsequent N-alkylation to the N-1 position.[10]
-
Chromatographic Separation: While not a synthetic solution, careful column chromatography can often separate the resulting regioisomers. Developing a good TLC method with different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) is critical.
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a greener, more efficient alternative to traditional reflux methods, often minimizing byproduct formation.[5]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (serves as ammonia source and catalyst)
-
Microwave synthesizer with sealed reaction vessels
-
Ethanol (for recrystallization)
Procedure:
-
Charging the Vessel: In a 10 mL microwave reaction vessel, combine benzil (1.0 mmol), the chosen aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate at 120°C for 5-10 minutes. Safety Note: Monitor pressure and temperature closely as per instrument guidelines.
-
Reaction Monitoring: After the initial time, cool the vessel to room temperature. Spot a small aliquot on a TLC plate (e.g., 30% ethyl acetate in hexanes) to check for the consumption of starting materials. If the reaction is incomplete, irradiate for an additional 3-5 minutes.
-
Work-up: Once complete, add 10 mL of cold water to the reaction vessel. The crude product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 5 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure trisubstituted imidazole.
Protocol 2: Purification of a Polar Substituted Imidazole by Column Chromatography
Many imidazoles are polar and can be challenging to purify. This protocol outlines a standard procedure.
Setup:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Determine an appropriate solvent system by TLC. A good system will give the desired product an Rf value of ~0.3. Start with a non-polar system (e.g., 20% ethyl acetate/hexanes) and increase polarity (e.g., add methanol to dichloromethane) as needed.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your gradient (e.g., hexanes).
Procedure:
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to form a thick slurry. Evaporate the solvent under reduced pressure to get a dry, free-flowing powder ("dry loading").
-
Column Application: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute more polar compounds. For example, move from 100% hexanes to 10% ethyl acetate in hexanes, then 20%, and so on. This provides better separation than a single isocratic system.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 5. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions Involving Imidazole Substrates
Welcome to the technical support center dedicated to addressing the unique challenges encountered during Grignard reactions with imidazole-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their synthetic routes and overcome common hurdles that lead to low product yields. Our approach is rooted in mechanistic understanding and field-proven experience to provide you with actionable solutions.
Section 1: Core Principles and Challenges
Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds.[1][2][3] However, their high reactivity also makes them highly basic, posing a significant challenge when working with substrates containing acidic protons, such as imidazoles. The N-H proton of the imidazole ring is sufficiently acidic to quench the Grignard reagent, leading to the formation of an alkane and a magnesium-imidazole salt, thereby halting the desired nucleophilic addition.[4][5][6]
Understanding and mitigating this primary side reaction is paramount to achieving high yields. This guide will walk you through the common failure points and provide systematic troubleshooting strategies.
Visualizing the Primary Challenge: Grignard Reagent Quenching
Caption: Figure 1: The primary cause of low yield is the acid-base reaction between the Grignard reagent and the imidazole N-H proton.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My Grignard reaction with an imidazole substrate is resulting in a very low yield, and I'm recovering most of my starting material. What's the most likely cause?
A1: The most probable cause is the quenching of your Grignard reagent by the acidic N-H proton of the imidazole ring.[4][5][6] Grignard reagents are strong bases and will readily deprotonate the imidazole before any nucleophilic addition can occur. To solve this, you must protect the imidazole nitrogen.
Recommended Action: N-Protection of Imidazole
Protecting the imidazole nitrogen with a suitable group that is stable to the Grignard reagent is crucial.[7][8] The choice of protecting group depends on the overall synthetic route and the conditions required for its removal.
| Protecting Group | Introduction Conditions | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc anhydride, base (e.g., DMAP, NEt₃) | Acidic conditions (e.g., TFA, HCl) | Stable to Grignard reagents, but sensitive to strong acids. |
| Trityl (Triphenylmethyl) | Trityl chloride, base (e.g., NEt₃) | Mildly acidic conditions | Bulky group, offers good stability. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions. |
| Diethoxymethyl | Triethyl orthoformate | Mild aqueous acid | Easily introduced and removed.[9] |
Q2: I've protected the imidazole nitrogen, but my yield is still poor. What else could be going wrong?
A2: If N-protection has been successfully implemented, other common issues with Grignard reactions may be the culprit. These include:
-
Presence of Moisture: Grignard reagents react vigorously with water.[10] Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[10][11]
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO).[3][10] This layer must be disrupted to initiate the reaction.
-
Inaccurate Grignard Reagent Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretical due to partial degradation. This can lead to using an insufficient amount for your reaction.
Recommended Action: Systematic Troubleshooting Workflow
Caption: Figure 2: A step-by-step approach to diagnosing issues after imidazole protection.
Q3: How can I be sure my Grignard reagent is forming and at the correct concentration?
A3: Visual cues for Grignard formation include the disappearance of magnesium, gentle refluxing of the solvent, and the formation of a cloudy gray or brown solution.[10] However, for accurate concentration, titration is essential.
Protocol: Titration of Grignard Reagent
A common method involves titration against a known amount of I₂ until the color of iodine disappears.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF.
-
Titration: Slowly add your Grignard reagent dropwise to the iodine solution with vigorous stirring.
-
Endpoint: The endpoint is reached when the characteristic brown/violet color of iodine permanently disappears.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[10]
Q4: Are there alternative methods to prepare a Grignard reagent from a functionalized imidazole halide without direct reaction with magnesium metal?
A4: Yes, the magnesium-halogen exchange is a powerful technique for preparing functionalized Grignard reagents under milder conditions.[12][13] This method is particularly useful for substrates that are sensitive to the harsh conditions of classical Grignard formation.
The use of i-PrMgCl·LiCl (Turbo Grignard) has been shown to facilitate the bromine-magnesium exchange on various heteroaryl bromides, including those with sensitive functional groups.[14][15][16]
Key Advantages of Mg-Halogen Exchange:
-
Milder Conditions: Often proceeds at lower temperatures (e.g., 0°C to -40°C), preserving sensitive functional groups.[12][17]
-
High Functional Group Tolerance: Compatible with groups like esters and nitriles that would otherwise react.[13][14]
-
Improved Regioselectivity: Can offer better control over which halide is exchanged in polyhalogenated systems.[14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 6. adichemistry.com [adichemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Mild Mg – Halogen Exchange [sigmaaldrich.com]
Technical Support Center: Improving the Regioselectivity of Imidazole Bromination
Welcome to the technical support center for imidazole functionalization. As a core scaffold in pharmaceuticals and functional materials, the precise substitution of the imidazole ring is of paramount importance.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome the common yet critical challenge of controlling regioselectivity during electrophilic bromination.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My bromination reaction is yielding a mixture of polybrominated products (di- and tri-bromoimidazoles). How can I achieve selective mono-bromination?
A1: This is a classic issue stemming from the high electron density of the imidazole ring, which makes it highly susceptible to electrophilic attack.[3] Using a potent brominating agent like molecular bromine (Br₂) often leads to exhaustive bromination, yielding 2,4,5-tribromoimidazole.[4][5]
Causality & Corrective Actions:
-
Reduce Electrophilicity of the Reagent: The most effective strategy is to switch from molecular bromine to a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled mono-bromination.[5][6][7] It releases Br⁺ at a much slower rate, allowing for greater selectivity.
-
Control Stoichiometry: Use only one equivalent of your brominating agent (e.g., NBS). Even with a mild reagent, excess equivalents will lead to polybromination.
-
Lower the Reaction Temperature: Many bromination reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) reduces the overall reaction rate, which can significantly enhance selectivity for the mono-brominated product. This approach favors the kinetic product.[8][9]
-
Solvent Choice: The reaction solvent can modulate the reactivity of the brominating agent. Using less polar solvents can sometimes temper the reaction versus highly polar solvents like DMF, which may promote over-bromination with certain substrates.[5]
Q2: I'm attempting a mono-bromination but getting a mixture of C4 and C5 regioisomers. How can I improve selectivity?
A2: This lack of selectivity is characteristic of N-unsubstituted imidazoles. Due to tautomerism, the C4 and C5 positions are chemically equivalent on a time-averaged basis, leading to a mixture of products. The key to differentiating these sites is N-substitution.
Causality & Corrective Actions:
-
Install an N-Protecting Group: This is the most critical step to control C4 vs. C5 selectivity. By "locking" the tautomeric system, you make the C4 and C5 positions electronically and sterically distinct.
-
Electronic Effects: The C5 position is generally more electron-rich and favored for electrophilic attack in N-substituted imidazoles.[10]
-
Steric Hindrance: A bulky protecting group on N1 will sterically hinder the C2 position, but its electronic influence is key for C4/C5 differentiation. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for directing C-H functionalizations.[1][2]
-
-
Utilize a Directing Group: For certain advanced applications, a directing group can be installed on the imidazole ring to force functionalization at a specific, otherwise less reactive, position.[11][12]
-
For N-unsubstituted Imidazoles (if protection is not an option):
-
pH Control: Avoid strongly basic conditions. Deprotonation to the imidazolate anion results in a highly activated, less selective nucleophile.[13] Running the reaction under neutral or slightly acidic conditions can sometimes improve selectivity, though separating the isomers will likely still be necessary.
-
Q3: My reaction is not proceeding at the desired C2 position. How can I selectively introduce bromine at C2?
A3: The C2 position is generally the most electron-deficient carbon and therefore the least reactive towards standard electrophilic bromination.[14] Direct bromination at C2 requires a different mechanistic approach.
Causality & Corrective Actions:
-
Change the Reaction Mechanism: Instead of electrophilic aromatic substitution, consider a nucleophilic attack from the imidazole.
-
Use Cyanogen Bromide (BrCN): With N-alkylated imidazoles, BrCN reacts to selectively give the 2-bromo product. The mechanism is thought to involve nucleophilic attack from the imidazole nitrogen onto the bromine of BrCN.[15][16] This method is ineffective for N-H imidazoles, which undergo N-cyanation instead.[15]
-
-
Lithiation-Bromination Sequence: This is a robust method for functionalizing the C2 position.
-
The C2 proton is the most acidic on the imidazole ring.[10]
-
Protect the N1 position (e.g., with a trityl group).[5]
-
Treat the N-protected imidazole with a strong base like n-butyllithium (BuLi) at low temperature. This selectively deprotonates the C2 position.
-
Quench the resulting C2-lithiated intermediate with an electrophilic bromine source (e.g., Br₂, CBr₄) to install the bromine atom at C2.[5]
-
Q4: The reaction is sluggish or gives a low yield. What factors can I adjust?
A4: Low reactivity can occur if the imidazole ring is deactivated by electron-withdrawing groups or if the reaction conditions are not optimal.
Causality & Corrective Actions:
-
Increase Temperature: If selectivity is not an issue, carefully increasing the reaction temperature can improve the rate.[13] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or the formation of side products.
-
Use a More Potent Brominating Agent: If you are using a very mild agent on a deactivated substrate, switching to a slightly more reactive one (e.g., NBS in the presence of a catalytic acid activator) or, cautiously, to Br₂ could be necessary.
-
Check Substrate Purity: Impurities in the starting material can sometimes interfere with the reaction. Ensure your imidazole substrate is pure before starting.
-
Atmosphere Control: While many brominations are robust, some reagents or intermediates can be sensitive to moisture or oxygen. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may improve results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of electrophilic bromination on the imidazole ring?
A1: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The π-electrons of the imidazole ring act as a nucleophile, attacking an electrophilic bromine species (Br⁺), which is typically generated from a reagent like Br₂ or NBS. This attack forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.[14][17] In a final, rapid step, a base removes a proton from the carbon that was attacked, restoring aromaticity and yielding the brominated imidazole. The regioselectivity is determined by the relative stability of the possible Wheland intermediates.
Q2: What is the general reactivity order of the C-H bonds in imidazole towards electrophilic bromination?
A2: For a typical N-substituted imidazole, the reactivity order for electrophilic substitution is C5 > C4 > C2 .[13] The C5 position is the most electron-rich and its Wheland intermediate receives the most effective stabilization from the adjacent N1 atom. The C2 position is flanked by two electronegative nitrogen atoms, making it the most electron-deficient and least reactive toward electrophiles.
Q3: How do N-protecting groups fundamentally alter the regioselectivity of bromination?
A3: N-protecting groups have two primary effects:
-
Electronic Modulation: They fix the tautomeric system, making C4 and C5 electronically distinct. The specific group can either donate or withdraw electron density, influencing the overall reactivity of the ring. For example, the SEM group is known to be effective in directing C-H arylations, a related C-H functionalization, to the C5 position.[1]
-
Steric Hindrance: Bulky protecting groups (like a trityl or Boc group) can physically block access to the adjacent C2 position, further disfavoring substitution at that site and enhancing the relative reactivity of the C4 and C5 positions.[5][18]
Q4: What is the difference between kinetic and thermodynamic control in the context of imidazole bromination?
A4: In some reactions, two or more different products can be formed via competing pathways.
-
Kinetic Control: This prevails under conditions where the reaction is irreversible, typically at lower temperatures. The major product formed is the one that forms the fastest—the one with the lowest activation energy.[8][9] In many electrophilic substitutions, this is the C5-bromo product.
-
Thermodynamic Control: This occurs when the reaction is reversible, usually at higher temperatures, allowing an equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed.[8][9] For imidazole bromination, controlling the temperature is a key way to favor the kinetic product and prevent side reactions or isomer equilibration.
Visual Guides
Mechanism of Electrophilic Attack
Caption: Electrophilic attack at C5 is kinetically favored.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting bromination.
Data Summary
Table 1: Comparison of Common Brominating Agents and Conditions
| Brominating Agent | Typical Substrate | Selectivity Profile | Common Conditions | Reference(s) |
| Bromine (Br₂) / Acetic Acid | Activated Imidazoles | Low; often leads to polybromination and/or nitro group replacement. | Acetic Acid, Room Temp | [5] |
| N-Bromosuccinimide (NBS) | General Use | Good; excellent for controlled mono-bromination. | DMF or CH₂Cl₂, 0 °C to RT | [5][7] |
| Cyanogen Bromide (BrCN) | N-Alkyl Imidazoles | Excellent for C2-bromination. | Acetonitrile, RT | [15][16] |
| BuLi then CBr₄ | N-Protected Imidazoles | Excellent for C2-bromination via lithiation. | THF, -78 °C to 0 °C | [5] |
Key Experimental Protocols
Protocol 1: Selective Mono-bromination of Imidazole at C4(5) using NBS
This protocol is adapted from methodologies designed to prevent over-bromination of the activated imidazole ring.[5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add imidazole (1.0 eq.) and a suitable organic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining bromine species.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4(5)-bromoimidazole.
Protocol 2: Selective Bromination of an N-Alkyl Imidazole at C2 using BrCN
This protocol is based on the unique reactivity of N-alkyl imidazoles with cyanogen bromide to achieve C2-bromination.[15][16]
CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Setup: In a fume hood, dissolve the N-alkyl imidazole (e.g., 1-methylimidazole) (1.0 eq.) in anhydrous acetonitrile in a suitable reaction vessel.
-
Reagent Addition: To the stirred solution, add a solution of cyanogen bromide (BrCN) (1.0-1.2 eq.) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or NMR of an aliquot.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel to isolate the 2-bromo-1-alkylimidazole product.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unit 4 imidazole | PDF [slideshare.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
"alternative brominating agents to NBS for imidazole synthesis"
Welcome to the technical support center for the synthesis of brominated imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole bromination, offering insights into alternatives to N-Bromosuccinimide (NBS) and providing solutions to common experimental challenges.
The Challenge with N-Bromosuccinimide (NBS) in Imidazole Synthesis
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic brominations and is also employed for the bromination of electron-rich aromatic systems.[1] However, its application in imidazole chemistry is often fraught with challenges. The imidazole ring is highly activated towards electrophilic substitution, which can lead to a lack of selectivity and the formation of multiple products when using a moderately reactive reagent like NBS.[2][3]
Key issues encountered include:
-
Over-bromination: The high reactivity of the imidazole nucleus often leads to the formation of di- and tri-brominated species, even when using stoichiometric amounts of NBS.[3][4]
-
Poor Regioselectivity: Controlling the position of bromination (C2, C4, or C5) can be difficult, resulting in mixtures of isomers that are challenging to separate.[5]
-
Inconsistent Reactivity: The success of NBS bromination can be highly dependent on the specific imidazole substrate, solvent, and reaction conditions, leading to reproducibility issues.[6]
This guide provides a detailed exploration of more reliable and selective alternative brominating agents and strategies.
Frequently Asked Questions: Alternative Brominating Agents
This section addresses common questions about choosing and using alternative reagents to NBS for more controlled and efficient imidazole bromination.
Molecular Bromine (Br₂) for Imidazole Bromination
Q: Isn't molecular bromine too harsh for a sensitive heterocycle like imidazole?
A: While it's true that molecular bromine (Br₂) is a very powerful and aggressive brominating agent, its reactivity can be precisely controlled to achieve desired outcomes.[7] Uncontrolled, it will typically lead to the exhaustive bromination of imidazole to yield 2,4,5-tribromoimidazole.[4] However, by carefully manipulating reaction conditions—such as solvent, temperature, and the presence of additives—Br₂ can be an effective tool. For instance, kinetic studies have shown that the relative rates of successive brominations are pH-sensitive, allowing for conditions to be designed to obtain optimum yields of partially brominated imidazoles.[7][8]
Q: How can I achieve mono-bromination using Br₂ without forming the tribromo- adduct?
A: Achieving selective mono-bromination with Br₂ requires careful control over the reaction stoichiometry and conditions. Key strategies include:
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) significantly reduces the reaction rate and helps prevent over-bromination.
-
Slow Addition: Adding a solution of Br₂ dropwise to the imidazole substrate ensures that the concentration of bromine in the reaction mixture remains low at all times.
-
Solvent Choice: Using less polar solvents can sometimes temper the reactivity of Br₂. Common solvents include chloroform, acetic acid, or dioxane.[9][10]
-
pH Control: In aqueous media, the bromination kinetics are highly dependent on pH, as the reaction can proceed through the neutral imidazole or the imidazolium cation.[7][8] Careful pH adjustment can favor specific isomers.
Dibromoisocyanuric Acid (DBI)
Q: Why should I consider Dibromoisocyanuric acid (DBI) as an alternative to NBS?
A: Dibromoisocyanuric acid (DBI) is one of the most powerful N-bromo compounds, exhibiting significantly higher brominating ability than NBS.[11][12] This makes it exceptionally effective for substrates that are unreactive towards NBS. Its key advantages include:
-
High Reactivity: DBI can brominate even highly deactivated aromatic and heteroaromatic rings under mild conditions where NBS would fail.[11][13] For example, nitrobenzene can be brominated with DBI at room temperature, whereas NBS requires harsh conditions.[11]
-
Excellent Yields: Reactions with DBI often proceed cleanly and in high yields.
-
Solid Reagent: Like NBS, DBI is a solid, making it easier and safer to handle than liquid bromine.[1]
Q: My imidazole substrate is electron-deficient. Will DBI be effective?
A: Absolutely. This is a primary application where DBI excels. For electron-poor imidazoles (e.g., those bearing nitro or cyano groups), DBI, often used in conjunction with a strong acid like concentrated sulfuric acid, is the reagent of choice.[13][14] The strong acid protonates DBI, generating a highly electrophilic bromine species capable of attacking the deactivated ring.
Strategic Bromination via Selective Debromination
Q: I am struggling to synthesize a specific bromo-imidazole isomer directly. Is there an indirect approach?
A: Yes, a powerful and often overlooked strategy is exhaustive bromination followed by selective reductive debromination. This multi-step approach can provide access to isomers that are difficult to obtain through direct, regioselective bromination.[15][16] The most common application of this is the synthesis of 4(5)-bromoimidazole.
The general workflow is:
-
Perbromination: Treat the parent imidazole with an excess of a strong brominating agent (like Br₂) to form the stable 2,4,5-tribromoimidazole.[3]
-
Selective Debromination: Use a reducing agent to selectively remove bromine atoms from the most reactive positions. Sodium sulfite (Na₂SO₃) is a classic and effective reagent for removing the bromine atoms at the C2 and C5 positions, yielding 4-bromo-1H-imidazole in high yield.[15]
This method circumvents the challenges of controlling regioselectivity in the initial bromination step. A similar strategy has been successfully applied to the kilogram-scale synthesis of 2-bromo-4-nitroimidazole.[16]
Troubleshooting Guide for Imidazole Bromination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive brominating agent. 2. Deactivated imidazole substrate. 3. Inappropriate solvent or temperature. | 1. Switch to a more powerful agent (NBS → DBI).[11] 2. For deactivated rings, use DBI in a strong acid (e.g., conc. H₂SO₄).[13] 3. Increase the reaction temperature or switch to a more polar solvent like DMF or acetonitrile. |
| Over-bromination (Di- or Tri-bromination) | 1. Highly activated imidazole substrate. 2. Excess brominating agent. 3. Reaction temperature is too high. | 1. Use a less reactive agent or perform the reaction at a lower temperature (-20 °C to 0 °C). 2. Use precisely 1.0 equivalent or slightly less of the brominating agent. 3. Add the brominating agent slowly as a dilute solution to maintain low concentrations. |
| Formation of Inseparable Regioisomers | 1. Similar reactivity of C4 and C5 positions in an N-unsubstituted imidazole. 2. Steric and electronic effects of substituents are not strongly directing. | 1. Protect the Imidazole Nitrogen: Install a protecting group (e.g., SEM, Trityl) on the N1 position. This can alter the electronic properties and sterically hinder one side of the ring, improving selectivity.[3][17] 2. Indirect Synthesis: Consider the perbromination/selective debromination strategy to target a specific isomer.[15] 3. Change the Agent/Conditions: Regioselectivity can be highly condition-dependent. Screen different brominating agents and solvents. |
| Product Degradation | 1. Harsh reaction conditions (strong acid, high heat). 2. Product instability during workup or purification. | 1. Use milder conditions where possible. If strong acid is required, keep the reaction time short and the temperature low. 2. Perform a neutral or slightly basic aqueous workup to quench any remaining acid or bromine. 3. Use column chromatography on silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 0.5-1%) to prevent degradation on the column. |
Comparison of Brominating Agents for Imidazole Synthesis
| Reagent | Relative Reactivity | Selectivity | Typical Use Case | Pros | Cons |
| N-Bromosuccinimide (NBS) | Moderate | Often Poor | General bromination of activated rings | Easy to handle solid; mild | Often produces mixtures; can be unreactive for deactivated rings[1] |
| Molecular Bromine (Br₂) | Very High | Condition-Dependent | Perbromination; controlled mono-bromination at low temp | Inexpensive; highly reactive | Corrosive liquid; high toxicity; tends to over-brominate[4][7] |
| Dibromoisocyanuric Acid (DBI) | Extremely High | Good | Bromination of deactivated or sterically hindered imidazoles | More reactive than NBS; solid; high yields | Can be too reactive for highly activated substrates[13] |
| Bromine Monochloride (BrCl) | High | Good | Directed bromination | Can offer different selectivity profiles | Requires careful preparation or handling of a reactive interhalogen compound[18] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-imidazole via Selective Debromination
This protocol is adapted from a procedure for the synthesis of 4-bromo-1H-imidazole from 2,4,5-tribromoimidazole.[15]
Step 1: Synthesis of 2,4,5-Tribromoimidazole
-
In a flask equipped with a stirrer and protected from moisture, dissolve imidazole (1.0 eq) in a suitable solvent like chloroform.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of molecular bromine (3.0-3.3 eq) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours until TLC analysis shows complete consumption of starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-tribromoimidazole.
Step 2: Selective Debromination to 4-Bromo-1H-imidazole
-
To a round-bottom flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.[15]
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 6 hours.[15]
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target product, 4-bromo-1H-imidazole.[15]
Protocol 2: Bromination of a Deactivated Imidazole using DBI
This is a general protocol based on the high reactivity of DBI in acidic media.[11][13]
-
In a flask protected from moisture, carefully add the deactivated imidazole substrate (e.g., 2-nitro-1H-imidazole) (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
In small portions, add Dibromoisocyanuric acid (DBI) (0.5-1.0 eq, depending on desired mono- or di-bromination) to the solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction at room temperature for a duration determined by TLC monitoring (typically 1-5 hours).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Concepts
Workflow for Selecting a Brominating Agent
Caption: Decision tree for selecting an appropriate brominating agent.
Simplified Mechanism: Electrophilic Bromination of Imidazole
Caption: General mechanism for electrophilic substitution on imidazole.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. Page loading... [wap.guidechem.com]
- 10. reddit.com [reddit.com]
- 11. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 14. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 15. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
"minimizing impurity formation in imidazole ester synthesis"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for imidazole ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurity formation and maximize the yield and purity of your target ester. This document is structured as a series of troubleshooting guides and frequently asked questions, addressing the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues in Imidazole Ester Synthesis
This section addresses the most common problems observed during the synthesis of esters from carboxylic acids and imidazole-based reagents (e.g., carbamates, activated acyl-imidazoles).
Q1: My reaction is sluggish, and the crude NMR/LC-MS shows a complex mixture with significant amounts of unreacted carboxylic acid. What's going on?
A1: Diagnosis and Solution
This is a classic issue often rooted in reaction kinetics and solvent choice. The activation of the carboxylic acid is likely the rate-limiting step, and suboptimal conditions can lead to side reactions or decomposition before the desired esterification occurs.
Causality: The polarity of the solvent and the reaction temperature are critical. Non-polar solvents can hinder the formation of the necessary charged intermediates, while temperatures that are too low may not provide sufficient energy to overcome the activation barrier. Conversely, excessively high temperatures can promote decomposition pathways.[1] In many syntheses, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they can effectively solvate the ionic intermediates without interfering with the reaction.[1][2]
Recommended Actions:
-
Optimize Solvent and Temperature: If using a non-polar solvent like toluene or THF, switch to a more polar option such as acetonitrile. A systematic temperature screen is advised. For instance, with methyl imidazole carbamate (MImC), heating the reaction to 60-80°C in MeCN has been shown to significantly improve conversion.[1]
-
Verify Reagent Quality: Ensure your imidazole activating agent (e.g., carbodiimide, imidazole carbamate) has not degraded. These reagents can be sensitive to moisture and should be stored in a desiccator.
-
Consider Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess of the activating agent (e.g., 1.2-2.0 equivalents) can drive the reaction to completion. However, be aware that a large excess can lead to other impurities (see Q2).[1]
Q2: My reaction went to completion, but I've isolated a significant amount of an N-alkylated imidazole byproduct. How can I prevent this?
A2: Diagnosis and Solution
This is one of the most common impurity-forming pathways. The imidazole released as a byproduct during the esterification is a potent nucleophile and can react with the alkylating source (e.g., the imidazole carbamate reagent itself or an alkyl halide).
Mechanism of Formation: The esterification reaction produces one equivalent of imidazole. Once the majority of the more acidic carboxylic acid is consumed, this imidazole byproduct can be alkylated by the activated reagent.[1] Higher concentrations and higher equivalents of the activating reagent can accelerate this side reaction.
Caption: Desired esterification vs. N-alkylation side reaction.
Recommended Actions:
-
Control Stoichiometry: Avoid using a large excess of the imidazole carbamate or other activating agents. A systematic study to find the sweet spot (e.g., starting with 1.5-2.0 equivalents) is recommended.[1]
-
Adjust Concentration: Running the reaction at a lower concentration can disfavor the bimolecular side reaction (alkylation) more than the primary esterification.
-
Monitor the Reaction: Track the consumption of the starting carboxylic acid by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the N-alkylated byproduct.
-
Purification: If the impurity forms, it can often be removed. Since N-alkylated imidazoles are basic, a carefully executed acid-base extraction can separate them from the neutral ester product.[3]
Frequently Asked Questions (FAQs)
Reaction Conditions
Q: How critical is the choice of solvent? A: Extremely critical. Solvent polarity directly influences reaction rates and impurity profiles.
| Solvent Type | Typical Examples | Impact on Imidazole Ester Synthesis | Reference |
| Polar Aprotic | Acetonitrile (MeCN), DMF | Generally Recommended. Promotes the formation of ionic intermediates, accelerating the desired reaction. | [1] |
| Protic | Ethanol, Methanol | Use with Caution. Can compete as a nucleophile, leading to transesterification or reaction with the activating agent. May be suitable for specific syntheses but can lower yields. | [2] |
| Non-Polar | Toluene, Hexane, DCM | Often Leads to Sluggish Reactions. Inadequate solvation of intermediates can slow the reaction, requiring higher temperatures which may introduce other side reactions. | [1] |
Q: What is the general effect of temperature on impurity formation? A: Temperature is a double-edged sword. Increasing temperature can drive a sluggish reaction to completion but almost always accelerates side reactions like N-alkylation or decomposition.[1] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. It is always best to start at a lower temperature (e.g., room temperature or 40°C) and only increase it if the reaction fails to proceed.[4]
Workup and Purification
Q: My product is contaminated with unreacted imidazole and the N-alkylated byproduct. What is the most efficient purification strategy? A: An acid-base extraction is the most effective method for removing basic imidazole-containing impurities from a neutral ester product.[3]
Caption: Workflow for purification via acid-base extraction.
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[3]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). Repeat 2-3 times. This protonates the basic imidazole impurities, pulling them into the aqueous layer.[3]
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Isolation: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified ester.[3]
Q: I tried recrystallization, but I can't find a suitable solvent. What should I do? A: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures or be completely insoluble.[3]
Protocol 2: Systematic Solvent Screen for Recrystallization
-
Initial Screen: Place a small amount (20-30 mg) of your crude product into several test tubes.
-
Test Solvents: Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to each tube.
-
Observe Solubility:
-
If it dissolves immediately at room temperature, the solvent is too good.
-
If it is insoluble even when heated to boiling, the solvent is unsuitable.
-
If it dissolves when hot and crystals form upon cooling, you have a promising candidate. [3]
-
-
Optimization: Once a good single solvent or a binary solvent system (one solvent in which the compound is soluble and another in which it is not) is identified, you can scale up the recrystallization.
Analytical and Detection
Q: How can I accurately quantify the level of impurities in my sample? A: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for quantifying impurities in pharmaceutical development.[5][6] For highly polar impurities like imidazole itself, which are poorly retained in standard reversed-phase chromatography, specialized methods may be needed.
Key Considerations for Method Development:
-
Column Choice: A standard C18 column is a good starting point.[7] For very polar impurities, a HILIC (Hydrophilic Interaction Chromatography) column may be necessary to achieve adequate retention.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.[9]
-
Detection: A UV detector is standard, with the wavelength set to an appropriate value for the imidazole ring (e.g., 210 nm).[5] For higher sensitivity and specificity, especially for identifying unknown impurities, Mass Spectrometry (MS) detection is invaluable.[6][7]
-
Quantification: Quantification is achieved by creating a calibration curve from standard solutions of the pure product and any known impurities.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Work-up Procedures for Reactions with Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Welcome to the technical support guide for handling reactions involving Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find field-proven insights and troubleshooting advice to navigate the complexities of working with this versatile imidazole derivative. The guidance provided is structured to address common challenges encountered during the reaction work-up, ensuring both scientific integrity and practical applicability.
I. Core Principles of Work-up for Imidazole Derivatives
Imidazole-containing compounds, such as this compound, possess unique chemical properties that necessitate specific considerations during reaction work-up. The imidazole ring contains both a weakly acidic N-H proton (in unsubstituted imidazoles) and a basic pyridinic nitrogen atom. This amphoteric nature can lead to challenges in extraction and purification. However, in the case of this compound, the imidazole nitrogen is alkylated, which simplifies some aspects of the work-up by removing the acidic proton.
Key considerations for a successful work-up include:
-
Solvent Selection: Proper choice of organic solvents for extraction is crucial for achieving high recovery of the desired product.
-
pH Control: The basicity of the imidazole nitrogen can be exploited to facilitate purification. Acidic washes can be employed to remove basic impurities or, in some cases, to extract the product itself into the aqueous layer.
-
Hydrolytic Stability: The ethyl ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2]
-
Potential for Emulsion Formation: The amphiphilic nature of some imidazole derivatives can lead to the formation of emulsions during liquid-liquid extractions, complicating phase separation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the work-up of reactions involving this compound in a question-and-answer format.
Q1: My reaction is complete, but I am having difficulty extracting my product from the aqueous reaction mixture. What are the best solvents and conditions for extraction?
A1: The choice of extraction solvent is critical for maximizing the recovery of this compound. Due to its moderate polarity, a range of organic solvents can be effective.
Recommended Solvents:
-
Ethyl Acetate (EtOAc): A good first choice due to its moderate polarity and ease of removal under reduced pressure.
-
Dichloromethane (DCM): Often provides excellent solubility for imidazole derivatives and is denser than water, which can be advantageous for separation.
-
n-Butanol: Can be particularly effective for extracting more polar imidazole compounds from aqueous solutions.[3]
Step-by-Step Extraction Protocol:
-
Neutralize the Reaction Mixture: If the reaction was performed under acidic or basic conditions, adjust the pH to approximately 7-8 with a suitable acid (e.g., dilute HCl) or base (e.g., saturated NaHCO₃ solution). This ensures the product is in its neutral form, maximizing its solubility in the organic solvent.
-
Perform the Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Mix and Vent: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking, which can lead to emulsion formation.
-
Separate the Layers: Allow the layers to separate fully. Drain the lower layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be the upper phase.
-
Repeat the Extraction: For optimal recovery, repeat the extraction of the aqueous layer at least two more times with fresh portions of the organic solvent.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Q2: I've noticed a significant amount of a more polar byproduct in my crude NMR, and I suspect hydrolysis of the ethyl ester. How can I avoid this?
A2: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly if the work-up involves prolonged exposure to strong acids or bases, or elevated temperatures.[1][2]
Preventative Measures:
-
Mild pH Conditions: During aqueous washes, use mild acidic and basic solutions. For example, use saturated sodium bicarbonate (NaHCO₃) solution instead of sodium hydroxide (NaOH) to neutralize acidic components.
-
Temperature Control: Perform all extractions and washes at room temperature or below. If the reaction was heated, ensure it is fully cooled before commencing the work-up.
-
Minimize Contact Time: Reduce the time the reaction mixture is in contact with aqueous acidic or basic solutions.
Troubleshooting Hydrolysis: If hydrolysis has already occurred, you have two main options:
-
Separation: The resulting carboxylic acid is significantly more polar and acidic than the ester. It can often be separated from the desired product by:
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a mild base (e.g., saturated NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer. The desired ester will remain in the organic phase.
-
Column Chromatography: The difference in polarity between the ester and the carboxylic acid allows for effective separation by silica gel chromatography.
-
-
Re-esterification: If the carboxylic acid is the major byproduct, it may be worthwhile to isolate it and re-esterify it to the desired ethyl ester.
Q3: My crude product is contaminated with unreacted starting materials and other non-polar impurities. What is the most effective purification strategy?
A3: For purifying this compound from non-polar impurities, column chromatography is the most reliable method.[4] Crystallization can also be an effective technique if a suitable solvent system is found.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.
-
Gradient Elution: Begin with a low percentage of ethyl acetate in hexanes (e.g., 10-20%) and gradually increase the polarity. The less polar impurities will elute first, followed by your product.
-
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). The imidazole ring is UV active, making it easy to visualize the spots under a UV lamp.
Visualization of Purification Workflow:
Caption: Workflow for purification by column chromatography.
Q4: I am observing a persistent emulsion during my liquid-liquid extraction. How can I break it?
A4: Emulsion formation is a common issue when working with compounds that have surfactant-like properties.
Strategies to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.
III. Data at a Glance
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[6] |
| Molecular Weight | 233.06 g/mol | PubChem[6] |
| Predicted XLogP3 | 1.6 | PubChem[6] |
IV. Standard Operating Procedures (SOPs)
SOP 1: General Aqueous Work-up
This procedure outlines a standard extractive work-up for a reaction mixture containing this compound.
Caption: Standard aqueous work-up procedure.
Detailed Steps:
-
Ensure the reaction mixture is cooled to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.
V. References
-
EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents. Available at: --INVALID-LINK--
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: --INVALID-LINK--
-
The Paper Chromatography of Imidazoles. Available at: --INVALID-LINK--
-
Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. Available at: --INVALID-LINK--
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Available at: --INVALID-LINK--
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. Available at: --INVALID-LINK--
-
Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate - American Chemical Society. Available at: --INVALID-LINK--
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: --INVALID-LINK--
-
Removing imidazole in a workup? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. Available at: --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: --INVALID-LINK--
-
ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Available at: --INVALID-LINK--
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. Available at: --INVALID-LINK--
-
Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. Available at: --INVALID-LINK--
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates | ACS Omega - ACS Publications. Available at: --INVALID-LINK--
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K 2 CO 3 : Synthesis of Potassium Carboxylates - ResearchGate. Available at: --INVALID-LINK--
-
hydrolysis of esters - Chemguide. Available at: --INVALID-LINK--
-
This compound | C7H9BrN2O2 - PubChem. Available at: --INVALID-LINK--
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. Available at: --INVALID-LINK--
-
What is the synthesis of Ethyl imidazole-4-carboxylate? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
Ester to Acid - Common Conditions. Available at: --INVALID-LINK--
-
Ethyl 5-bromo-1H-imidazole-2-carboxylate | 1stsci.com. Available at: --INVALID-LINK--
-
This compound [Q009001] - ChemUniverse. Available at: --INVALID-LINK--
-
Studies on Imidazole Compounds. I. A Synthesis of Imidazoles with Functional Groups in the 2-Position V-CH, - ElectronicsAndBooks. Available at: --INVALID-LINK--
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchGate. Available at: --INVALID-LINK--
-
2107936-87-6|Ethyl 5-bromo-1-ethyl-1H-imidazole-2-carboxylate - BLDpharm. Available at: --INVALID-LINK--
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0. Available at: --INVALID-LINK--
-
ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 - ChemicalBook. Available at: --INVALID-LINK--
-
Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Available at: --INVALID-LINK--
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. Available at: --INVALID-LINK--
-
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate - Amerigo Scientific. Available at: --INVALID-LINK--
-
144167-50-0|Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate - BLDpharm. Available at: --INVALID-LINK--
-
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate - AbacipharmTech-Global Chemical supplier. Available at: --INVALID-LINK--
-
Ethyl 5-bromo-1H-imidazole-2-carboxylate - CAS:944900-49-6 - Sunway Pharm Ltd. Available at: --INVALID-LINK--
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy | Journal of Medicinal Chemistry - ACS Publications. Available at: --INVALID-LINK--
References
- 1. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Catalyst Gauntlet: A Comparative Analysis of Suzuki Coupling Catalysts for Bromoimidazole Esters
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged scaffold, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, enabling the introduction of diverse aryl and heteroaryl moieties.[1] However, the choice of catalyst for the coupling of bromoimidazole esters—a common synthetic intermediate—is far from trivial. Nitrogen-rich heterocycles like imidazoles can act as ligands, potentially inhibiting the catalyst and complicating the reaction.[1]
This guide provides an in-depth comparative analysis of common palladium and nickel-based catalyst systems for the Suzuki coupling of bromoimidazole esters. We will delve into the mechanistic nuances, present comparative experimental data from analogous systems, and offer practical guidance for catalyst selection and reaction optimization.
The Challenge of Imidazole Coupling: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The palladium catalyst, typically in its Pd(0) active form, initiates the cycle by inserting into the carbon-bromine bond of the bromoimidazole ester. This oxidative addition is often the rate-limiting step and is heavily influenced by the electron density of both the palladium center and the heteroaryl halide.
The nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. This is a primary challenge in the Suzuki coupling of imidazoles. The choice of ligand on the palladium catalyst is therefore crucial to modulate the catalyst's reactivity and stability, preventing unwanted coordination with the imidazole substrate.
dot
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Palladium Catalysts: The Workhorses of Cross-Coupling
Palladium-based catalysts remain the most widely used for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance.[3] The choice of ligand is paramount for successful coupling with bromoimidazole esters.
Traditional Phosphine Ligands: Pd(PPh₃)₄ and Pd(dppf)Cl₂
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are two of the most common palladium catalysts.
-
Pd(PPh₃)₄ : This catalyst is often effective for a range of Suzuki couplings. However, its performance with electron-rich and sterically hindered heteroaryl halides can be suboptimal. In a study on a scaffold synthesis, Pd(PPh₃)₄ was the only one of three tested catalysts that yielded the desired product.[4]
-
Pd(dppf)Cl₂ : The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that can stabilize the palladium center and promote the desired catalytic cycle. In a screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole, a close structural analog of bromoimidazole, Pd(dppf)Cl₂ emerged as the superior catalyst, affording a high yield in a short reaction time.[5] This catalyst is often a robust choice for challenging couplings, including those with heteroaryl boronic acids.[6] Efficient and selective Suzuki-Miyaura reactions of 4(5)-bromo-1H-imidazole with arylboronic acids have been achieved using PdCl₂(dppf) as the catalyst.[7]
Advanced Ligand Systems: The Rise of Buchwald Ligands
In recent years, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have revolutionized palladium-catalyzed cross-coupling reactions. When combined with a palladium source like Pd(OAc)₂, these ligands form highly active catalysts that can overcome many of the challenges associated with coupling heteroaryl halides. These systems are often effective under milder conditions and with lower catalyst loadings.
Nickel Catalysts: A Cost-Effective and Reactive Alternative
The high cost of palladium has driven the development of catalysts based on more abundant and cheaper first-row transition metals, with nickel being a prominent example.[8] Nickel catalysts have shown remarkable reactivity, particularly for the coupling of challenging substrates.[9]
Nickel-catalyzed Suzuki-Miyaura couplings can be advantageous for several reasons:
-
Cost-Effectiveness : Nickel is significantly less expensive than palladium, making it an attractive option for large-scale synthesis.[10]
-
High Reactivity : Nickel catalysts can be highly reactive, sometimes enabling couplings that are difficult with palladium.
-
Alternative Selectivity : In some cases, nickel catalysts can offer different selectivity compared to their palladium counterparts.
A study on nickel-catalyzed Suzuki-Miyaura couplings in green solvents demonstrated the efficient assembly of bis(heterocyclic) frameworks on a gram scale with low catalyst loadings (0.5-1 mol% Ni).[11] However, the development of nickel catalysts for the coupling of nitrogen-containing heterocycles is an active area of research, and their substrate scope can sometimes be more limited than that of palladium systems.[10]
Comparative Performance Data
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [5] |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Various functionalized arylboronic acids | N/A | N/A | 80 | N/A | Completion | [4] |
| PdCl₂(dppf) | 4(5)-bromo-1H-imidazole | Various arylboronic acids | Phase-transfer | N/A | N/A | N/A | Good | [7] |
| NiCl₂(PCy₃)₂ | Heterocyclic halides | Heterocyclic arylboronic acids | N/A | 2-Me-THF | N/A | N/A | 97-100 | [11] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This should be used as a qualitative guide for catalyst selection.
Experimental Protocol: A Representative Suzuki Coupling of a Bromoimidazole Derivative
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of a bromoimidazole derivative, adapted from literature procedures for similar substrates.[6][12]
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromoimidazole ester (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoimidazole ester (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of bromoimidazole esters is a critical transformation in the synthesis of medicinally relevant compounds. While traditional palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have demonstrated efficacy, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results in terms of yield and reaction conditions. For cost-effective and large-scale synthesis, nickel catalysts are emerging as a powerful alternative, although their application to a broad range of nitrogen-containing heterocycles is still under development.
The selection of the optimal catalyst system is highly dependent on the specific bromoimidazole ester and the coupling partner. Therefore, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to achieve the desired outcome. The insights and data presented in this guide provide a solid foundation for researchers to navigate the catalyst gauntlet and successfully implement the Suzuki coupling in their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Performance of Imidazole Derivatives in Anticancer and Antimicrobial Assays
Introduction: The Imidazole Scaffold - A Versatile Core in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact effectively with a wide range of biological macromolecules.[1][2] This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2] This guide provides a comparative analysis of the in vitro performance of various ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate derivatives and other substituted imidazoles, focusing on their anticancer and antimicrobial activities. We will delve into the experimental data that underpins their potential as therapeutic agents and provide detailed protocols for the key assays used in their evaluation.
I. Anticancer Activity of Imidazole Derivatives: A Comparative Analysis
A significant area of research for imidazole derivatives is their potential as anticancer agents. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through various mechanisms.
Comparative Cytotoxicity of Imidazole Derivatives
The half-maximal inhibitory concentration (IC50) is a critical parameter used to compare the cytotoxic potency of different compounds. The lower the IC50 value, the more potent the compound is at inhibiting cell growth. Below is a comparative summary of the in vitro anticancer activity of several imidazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-chalcone derivative 9j' | A549 (Lung) | 7.05 | [3] |
| Imidazole-chalcone derivative 9g | A549 (Lung) | - | [3] |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f) | A549 (Lung) | 15 | [4] |
| 1H-imidazole [4,5-f][1][5] phenanthroline derivative (IPM714) | HCT116 (Colorectal) | 1.74 | [6] |
| 1H-imidazole [4,5-f][1][5] phenanthroline derivative (IPM714) | SW480 (Colorectal) | 2 | [6] |
| Benzimidazole derivative 4 | MCF-7 (Breast) | 8.86 (µg/mL) | [7][8] |
| Benzimidazole derivative 2 | HCT-116 (Colon) | 16.2 (µg/mL) | [7][8] |
| N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide | MCF-7 (Breast) | 0.082 | [9] |
| Imidazole-pyridine derivative 5e | BT474 (Breast) | 39.19 (24h) | [10] |
| Imidazole-pyridine derivative 5c | BT474 (Breast) | 35.98 (24h) | [10] |
| Imidazole-pyridine derivative 5d | BT474 (Breast) | 35.56 (24h) | [10] |
| 4-acetylphenylamine-based imidazole derivative 14 | PPC-1 (Prostate) | 3.1 - 47.2 | [11] |
| 4-acetylphenylamine-based imidazole derivative 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | [11] |
Note: Direct comparative analysis is nuanced due to variations in experimental conditions across different studies. The data presented serves as a guide to the relative potency of these derivatives.
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a characteristic "ladder" on an agarose gel.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the imidazole derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Cell Lysis and DNA Extraction: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Enzymatic Digestion: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
DNA Precipitation: Precipitate the DNA using isopropanol or ethanol and wash the DNA pellet with 70% ethanol.
-
Agarose Gel Electrophoresis: Resuspend the air-dried DNA pellet in TE buffer and load it onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA fragments under a UV transilluminator. Apoptotic cells will show a ladder-like pattern of DNA fragments.
II. Antimicrobial Activity of Imidazole Derivatives: A Comparative Analysis
Imidazole derivatives are well-known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]
Comparative Antimicrobial Potency of Imidazole Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for comparing the efficacy of different antimicrobial compounds.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [5][13] |
| HL2 | Staphylococcus aureus | 625 | [5][13] |
| HL1 | MRSA | 1250 | [5][13] |
| HL2 | MRSA | 625 | [5][13] |
| HL1 | Acinetobacter baumannii | 1250 | [5] |
| HL2 | Acinetobacter baumannii | - | [5] |
| HL1 | Pseudomonas aeruginosa | 5000 | [5] |
| HL2 | Pseudomonas aeruginosa | - | [5] |
| HL1 | Escherichia coli | >5000 | [5] |
| HL2 | Escherichia coli | - | [5] |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4 - 8 | [5] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Staphylococcus aureus | - | [14][15] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Bacillus subtilis | - | [14][15] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Escherichia coli | - | [14][15] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Pseudomonas aeruginosa | - | [14][15] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Candida albicans | - | [14][15] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Aspergillus niger | - | [14][15] |
Note: The specific MIC values for compound 1b were not provided in the abstract, but it was identified as the most active in the series.[14][15] The activity of imidazole derivatives can vary significantly based on their specific substitutions and the target microbial strain.
Experimental Protocol for Antimicrobial Activity Assessment
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Dissolve the imidazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5][13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to confirm the sterility of the medium.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The in vitro data presented in this guide highlight the significant potential of imidazole derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The diverse substitutions on the imidazole ring allow for the fine-tuning of their biological activity, leading to compounds with high potency against specific cancer cell lines and a broad spectrum of microorganisms.
While the specific compound "this compound" and its direct derivatives require further investigation to ascertain their biological activities, the broader class of imidazole compounds continues to be a rich source of therapeutic leads. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds, as well as in vivo studies to validate their therapeutic potential in preclinical models. The detailed experimental protocols provided herein serve as a foundational resource for researchers in the field to conduct robust and reproducible in vitro evaluations of novel imidazole-based drug candidates.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-imidazole-2-carboxylates
Abstract
The 1-methyl-1H-imidazole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for developing novel therapeutic agents.[1][2] Its unique electronic and structural properties, including its capacity for hydrogen bonding and metal chelation, make it a versatile pharmacophore for targeting a range of biological entities.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, with a primary focus on their application as antimicrobial and anticancer agents. We will dissect how specific structural modifications influence biological activity, compare their performance against alternatives, and provide detailed experimental protocols to support further research and development.
The Core Scaffold: Synthesis and Chemical Properties
The foundational molecule, 1-methyl-1H-imidazole-2-carboxylic acid, is a white to off-white solid with a melting point of approximately 104 °C.[1] It serves as the primary starting material for a vast library of ester and amide derivatives. The synthesis typically begins from 1-methyl-1H-imidazole, which is then carboxylated at the C2 position. A common laboratory-scale synthesis involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde.[5] The resulting carboxylic acid can then be readily converted to its corresponding esters (carboxylates) or amides through standard condensation reactions.[6][7]
The imidazole ring is an aromatic heterocycle that is amphoteric, meaning it can act as both a weak acid and a weak base.[8][9] The N-1 methyl group prevents tautomerization and provides a fixed point for substitution analysis, making this scaffold ideal for systematic SAR studies. The carboxylate group at the C2 position is a key feature, often acting as a critical binding motif, particularly for metalloenzymes where it can coordinate with metal ions.[2][4]
Caption: General synthetic route to 1-methyl-1H-imidazole-2-carboxylate derivatives.
Part I: SAR as Antimicrobial Agents - Targeting Metallo-β-Lactamases
The rise of antibiotic resistance is a critical global health threat, with the production of metallo-β-lactamases (MBLs) by Gram-negative bacteria being a major cause of resistance to last-resort carbapenem antibiotics.[4] The 1H-imidazole-2-carboxylic acid scaffold has emerged as a potent inhibitor of these enzymes, specifically Verona Integron-encoded MBLs (VIMs).
Mechanism of Action: The inhibitory power of this scaffold stems from its ability to chelate the two zinc ions (Zn1 and Zn2) in the MBL active site. The imidazole N-3 atom and the carboxylate oxygen atoms act as a bidentate ligand, effectively shutting down the enzyme's hydrolytic activity.[2][4] The SAR exploration, therefore, focuses on modifications that enhance this binding and exploit interactions with surrounding amino acid residues, particularly within the enzyme's flexible active site loops.
Comparative Analysis of N-1 Position Substituents: Structure-guided optimization has revealed that the substituent at the N-1 position of the imidazole ring is paramount for achieving potent inhibition.[4] While this guide focuses on the 1-methyl derivative as the core, comparing it to other N-1 substitutions provides critical SAR insights.
| Compound Scaffold | N-1 Substituent (R) | Key Interactions & Rationale | VIM-2 Inhibition (IC₅₀) | Reference |
| 1H-imidazole-2-carboxylic acid | -H | Baseline scaffold, chelates zinc ions but lacks extended interactions. | Weak | [4] |
| 1-methyl-1H-imidazole-2-carboxylate | -CH₃ | Small, non-interactive group. Serves as a simple starting point for derivatization. | Moderate | [4] |
| Derivative A | Substituted Benzyl | Aromatic ring can form π-π stacking or hydrophobic interactions with active site residues. Substituents on the ring (e.g., halogens, ethers) can fine-tune electronic properties and solubility. | Potent (low µM to nM) | [4] |
| Derivative B | Biphenylmethyl | The extended aromatic system can engage with flexible loops (L1 and L3) at the entrance of the active site, improving affinity and residence time. | Very Potent (<100 nM) | [4] |
| Derivative C | Alkyl Chain with Terminal Polar Group | The alkyl chain provides flexibility to access different pockets, while a terminal polar group (e.g., -OH, -COOH) can form hydrogen bonds to improve solubility and binding. | Varies with chain length | [4] |
Key SAR Insights for MBL Inhibition:
-
N-1 Position is Critical: This position extends towards the solvent-exposed entrance of the active site. Bulky, hydrophobic, and aromatic substituents at N-1 are crucial for engaging with flexible loops, which is a key strategy to enhance potency against VIM-type MBLs.[4]
-
Carboxylate is Essential: The C2-carboxylate group is the primary anchor, coordinating with the active site zinc ions. Esterification or amidation of this group generally abolishes activity unless the ester is designed as a prodrug that is hydrolyzed in vivo.
-
C4/C5 Positions: Substitution at the C4 and C5 positions of the imidazole ring is generally detrimental to activity, likely because it introduces steric hindrance that disrupts the optimal orientation for zinc chelation.[10]
Part II: SAR as Anticancer Agents
The imidazole scaffold is a component of numerous approved anticancer drugs, and its derivatives are widely explored for their antiproliferative activities.[11][12] For 1-methyl-1H-imidazole-2-carboxylates, the anticancer potential often involves linking the core to other pharmacophores or modifying the carboxylate into a more complex amide.
Mechanism of Action: Imidazole derivatives can exert anticancer effects through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and the induction of apoptosis.[11][12][13] For instance, the benzimidazole derivative MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) acts as a microtubule targeting agent, inducing mitotic arrest and cell death.[14]
Comparative Analysis of Structural Modifications: While direct SAR studies on the 1-methyl-1H-imidazole-2-carboxylate scaffold for anticancer activity are less common than for MBL inhibition, we can extrapolate from related structures to guide development.
| Compound Class | Key Structural Features | Putative Target/Mechanism | Activity Profile | Reference |
| Dehydroabietylamine Amides | The imidazole-2-carboxylic acid is condensed with dehydroabietylamine. | DNA intercalation and induction of apoptosis. | Potent activity against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC₅₀ values in the low micromolar range.[7] | [7] |
| 2-Aryl-1-Substituted Imidazoles | An aromatic ring is attached at the C2 position instead of a carboxylate. The N-1 position bears another aromatic ring. | Tubulin polymerization inhibition. | Potent antiproliferative activity (IC₅₀ in nM range) against various cell lines (e.g., HeLa, HCT-15).[12] | [12] |
| Fused Benzimidazoles | The imidazole ring is fused to a benzene ring (benzimidazole). The C2 position is substituted with a hydroxyphenyl group, and the C5 position has a methyl carboxylate. | Microtubule targeting agent, induction of mitotic arrest. | High toxicity towards breast cancer cells (MCF-7 IC₅₀ = 0.73 µM) with lower toxicity to normal cells.[14] | [14] |
Key SAR Insights for Anticancer Activity:
-
Amide/Ester Moiety: The carboxylate group is a versatile handle. Converting it to amides by coupling with complex amines (like dehydroabietylamine) is a successful strategy to impart significant anticancer activity.[7]
-
Lipophilicity: Increasing lipophilicity, often by adding large aromatic or polycyclic moieties, can enhance cell permeability and antiproliferative effects, though a balance must be struck to maintain sufficient solubility.[7]
-
Planarity and Aromaticity: Planar aromatic systems attached to the imidazole core are often associated with mechanisms like DNA intercalation or binding to flat hydrophobic pockets in enzymes like kinases or tubulin.[11][12]
Experimental Methodologies
Trustworthy and reproducible data is the cornerstone of SAR analysis. The following protocols are detailed to ensure self-validation and clear interpretation of results.
Protocol 1: Synthesis of N-(Dehydroabietyl)-1-methyl-1H-imidazole-2-carboxamide
This protocol is an example of how to create an amide derivative with potential anticancer activity, based on methodologies for similar condensation reactions.[7]
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 mmol) and dehydroabietylamine (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Add 1-Hydroxybenzotriazole (HOBT, 1.0 mmol) to the solution. In a separate vial, dissolve 1,3-Dicyclohexylcarbodiimide (DCC, 1.0 mmol) in 5 mL of anhydrous DCM.
-
Reaction: Cool the flask containing the acid/amine solution to 0 °C in an ice bath. Add the DCC solution dropwise over 15 minutes with constant stirring.
-
Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea byproduct) will be observed.
-
Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure amide product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 1H-imidazole-2-carboxylate|Research Chemical [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Synthetic Pathway to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, a key building block in medicinal chemistry, presents a synthetic challenge that demands a robust and well-validated route. This guide provides an in-depth analysis of a validated three-step synthesis, offering a comparative perspective against alternative methodologies and equipping researchers with the practical knowledge to make informed decisions in their synthetic endeavors.
The strategic importance of substituted imidazoles in pharmaceuticals is well-established, with this scaffold appearing in a wide array of therapeutic agents. The title compound, with its specific substitution pattern, offers multiple points for further chemical modification, making it a valuable intermediate for the generation of diverse compound libraries in the pursuit of new drug candidates. This guide will detail a reliable synthetic sequence, underpinned by established chemical principles and supported by experimental evidence, to empower researchers in their synthetic efforts.
A Validated Three-Step Synthetic Route
A logical and experimentally supported approach to this compound involves a three-step sequence commencing with the commercially available 1-methyl-1H-imidazole. This pathway is designed for efficiency, high yield, and straightforward purification of intermediates and the final product.
A Comparative Spectroscopic Guide to Regioisomers of Bromo-Methyl-Imidazole Esters
Introduction: The Critical Challenge of Regioisomer Identification
In the landscape of drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. Regioisomers, compounds sharing the same molecular formula but differing in the spatial orientation of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and physical properties.[1] The imidazole ring, a ubiquitous heterocycle in biologically active compounds, frequently presents synthetic challenges that yield mixtures of regioisomers.[2] Consequently, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and patentability of a new chemical entity.
This guide provides an in-depth spectroscopic comparison of two representative regioisomers: Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (Isomer A) and Methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate (Isomer B) . We will explore how a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), can definitively differentiate these closely related molecules. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of an experienced analytical scientist.
Part 1: Synthesis of Bromo-Methyl-Imidazole Ester Regioisomers
The synthesis of substituted imidazoles can often lead to a mixture of regioisomers, necessitating robust analytical methods for their differentiation.[3][4] The following is a generalized protocol for the synthesis and separation of the target regioisomers, which serves as the starting point for our spectroscopic investigation.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup : To a solution of methyl 4-methyl-1H-imidazole-2-carboxylate in a suitable solvent (e.g., dichloromethane or chloroform), add N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of new, more nonpolar spots corresponding to the brominated products.
-
Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The resulting crude mixture of Isomer A and Isomer B is then separated using column chromatography on silica gel, typically employing a gradient elution system of ethyl acetate in hexanes. The separation is critical, as the polarity difference between the regioisomers can be subtle.
-
Compound Verification : Collect the separated fractions and confirm the purity of each isolated isomer by TLC and LC-MS before proceeding with detailed spectroscopic analysis.
Part 2: Spectroscopic Characterization and Data Comparison
The power of spectroscopy lies in its ability to probe the unique electronic and vibrational environments of atoms and bonds within a molecule. For regioisomers, these environments differ subtly but measurably.
Diagram: General Analytical Workflow
The following diagram illustrates the logical flow from synthesized material to confirmed structure.
Caption: General workflow for the synthesis, purification, and spectroscopic identification of regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[1] The key to differentiation lies in the distinct electronic effects (inductive and resonance) of the bromine and methyl substituents on the imidazole ring protons and carbons.
Diagram: Key Structural Differences for NMR
Caption: Structural comparison highlighting the different substituent positions on the imidazole ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; it effectively solubilizes the compounds and allows for the observation of the exchangeable N-H proton.
-
Instrument Setup : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Comparative NMR Data
| Assignment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Rationale for Difference |
| ¹H NMR | |||
| N-H | ~13.5 | ~13.8 | The electron density on the adjacent nitrogen is influenced differently by the neighboring methyl vs. bromo group. |
| O-CH₃ (Ester) | ~3.85 | ~3.85 | Environment is distant from the ring; minimal difference expected. |
| C-CH₃ (Ring) | ~2.30 | ~2.45 | The C4-CH₃ in Isomer B is adjacent to the electron-withdrawing bromine, causing a slight downfield shift compared to the C5-CH₃ in Isomer A. |
| ¹³C NMR | |||
| C=O (Ester) | ~160 | ~160 | Distant from the ring; minimal difference expected. |
| C2 | ~141 | ~142 | Subtle electronic differences propagated through the ring. |
| C4 | ~115 (C-Br) | ~128 (C-CH₃) | The most significant difference. The carbon directly attached to bromine (C-Br) is shielded compared to the C-CH₃ carbon, but the major factor is the substituent itself. |
| C5 | ~126 (C-CH₃) | ~112 (C-Br) | Reciprocal of the C4 shifts, providing definitive assignment. |
| O-CH₃ (Ester) | ~52 | ~52 | No significant difference expected. |
| C-CH₃ (Ring) | ~12 | ~14 | The electronic environment of the methyl carbon is slightly different based on its position relative to the bromine. |
Analysis & Interpretation:
The most telling evidence in the NMR spectra is the chemical shifts of the imidazole ring carbons, C4 and C5.[5] In Isomer A , the carbon bearing the bromine (C4) will appear at a much different chemical shift than the carbon bearing the methyl group (C5). The reverse is true for Isomer B . This direct observation provides an irrefutable assignment of the regioisomeric structure. In the ¹H NMR spectrum, the chemical shift of the ring methyl protons provides a secondary, corroborating piece of evidence. The subtle differences in these shifts are due to the combined inductive and resonance effects of the bromine and ester groups, which alter the electron density distribution across the imidazole ring.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. While isomers have the same types of bonds, their vibrational energies are sensitive to the overall molecular symmetry and electronic structure, which differ between regioisomers. These differences are most pronounced in the "fingerprint region" (below 1500 cm⁻¹).[7]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the purified isomer powder directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Background Correction : Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and H₂O.
Comparative FT-IR Data
| Vibrational Mode | Isomer A (Predicted cm⁻¹) | Isomer B (Predicted cm⁻¹) | Rationale for Difference |
| N-H stretch | ~3100-3200 (broad) | ~3100-3200 (broad) | Broad due to hydrogen bonding; position is sensitive to crystal packing and may differ slightly. |
| C=O stretch (Ester) | ~1720 | ~1725 | The electronic effect of the ring on the ester carbonyl may be slightly different, leading to a minor shift. |
| C=N / C=C stretches | ~1500-1600 | ~1500-1600 | Multiple bands expected. The exact positions and relative intensities will differ due to the change in molecular symmetry. |
| Fingerprint Region | 800-1400 | 800-1400 | Complex pattern of C-H, C-N, and C-C bending and stretching vibrations. The pattern will be unique for each isomer.[8] |
| C-Br stretch | ~650 | ~670 | The position of the C-Br stretch is sensitive to the adjacent atoms and will likely differ between the two isomers. |
Analysis & Interpretation:
While FT-IR alone may not be sufficient for initial structure determination, it serves as an excellent method for verification and differentiation once reference spectra are available. The key is that the entire fingerprint region constitutes a unique molecular signature.[9] For Isomer A and Isomer B, the pattern of peaks related to the imidazole ring stretches and bends will be consistently different, providing a rapid method to distinguish between bulk samples.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems like the imidazole ring.[10] The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare dilute solutions (~10-5 M) of each isomer in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.
-
Data Acquisition : Scan the absorbance from approximately 200 nm to 400 nm.
Comparative UV-Vis Data
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Difference |
| λmax (π → π*) | ~278 nm | ~282 nm | The position of the electron-donating methyl and electron-withdrawing bromo groups relative to the chromophore affects the energy of the electronic transition.[11][12] This results in a slight bathochromic or hypsochromic shift. |
| Molar Absorptivity (ε) | Varies | Varies | The probability of the electronic transition (and thus the peak intensity) will also be slightly different between the two isomers. |
Analysis & Interpretation:
The differences in the UV-Vis spectra of the regioisomers are expected to be subtle.[13] However, the slight shift in λmax can be a useful corroborating piece of data. The difference arises because the substituents perturb the energy levels of the molecular orbitals involved in the electronic transition. While not a primary identification technique for this class of compounds, it can be valuable for quantitative analysis once a standard has been characterized.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and information about the molecule's fragmentation pattern. For differentiating these regioisomers, high-resolution mass spectrometry (HRMS) confirms the elemental composition, while the fragmentation patterns can offer structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or a direct insertion probe for solids analysis.
-
Ionization : Use a soft ionization technique like ESI to primarily observe the protonated molecular ion [M+H]⁺.
-
Mass Analysis : Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.
-
Fragmentation (MS/MS) : If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Comparative MS Data
| Ion | Expected m/z (for C₇H₇BrN₂O₂) | Observation for Both Isomers | Differentiating Feature |
| [M+H]⁺ | 234.9767 | A characteristic isotopic cluster with two peaks of nearly equal intensity separated by 2 m/z units (at ~235 and ~237). | None . Both isomers have the same elemental composition and will show the same molecular ion cluster. |
| MS/MS Fragments | |||
| [M+H - CH₃OH]⁺ | 202.9505 | Loss of methanol from the ester is a possible fragmentation pathway. | The relative intensity of this fragment might differ slightly based on the overall stability of the precursor ion. |
| [M+H - Br]⁺ | 155.0502 | Loss of the bromine radical. | The stability of the resulting cation may differ slightly between isomers, potentially leading to differences in fragment intensity. |
Analysis & Interpretation:
The most striking feature in the mass spectrum of any bromo-compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14][15] This results in a characteristic "doublet" for the molecular ion peak ([M+H]⁺ and [M+2+H]⁺) and any bromine-containing fragments, with the two peaks having nearly equal intensity. While this confirms the presence of one bromine atom, it does not differentiate the regioisomers.
Differentiation may be possible through tandem mass spectrometry (MS/MS). The fragmentation pathways and the relative abundances of the daughter ions can be influenced by the substituent positions. For example, the stability of the radical cation after the loss of a key fragment might be slightly different for Isomer A versus Isomer B, leading to a reproducible difference in their MS/MS spectra. However, NMR remains the more direct and definitive technique for this specific analytical challenge.
Conclusion
The unambiguous differentiation of regioisomers like Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate and Methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate is a critical task that demands a synergistic analytical approach.
-
NMR Spectroscopy stands as the primary, unequivocal tool, providing definitive structural information through the distinct chemical shifts of the C4 and C5 carbons.
-
FT-IR Spectroscopy offers a rapid, reliable method for identifying and distinguishing known isomers based on their unique fingerprint region.
-
UV-Vis Spectroscopy provides complementary data on the electronic structure of the molecules.
-
Mass Spectrometry confirms the elemental composition and the presence of a bromine atom through its characteristic isotopic pattern, with MS/MS potentially offering clues to the substitution pattern.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently elucidate the correct structure of their target compounds, ensuring the integrity and quality of their scientific endeavors.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
"evaluation of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate as a fragment for drug discovery"
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds. This approach, which hinges on screening low molecular weight compounds, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening. Within the diverse world of fragment libraries, heterocyclic scaffolds are of paramount importance, and among them, the imidazole ring is a recurring motif in a multitude of approved drugs.[1][2][3] This guide provides an in-depth evaluation of a particularly promising, yet underexplored fragment: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate . We will dissect its molecular properties, present a rigorous experimental workflow for its evaluation, and objectively compare its potential against other established fragments.
Profiling the Fragment: A Look at the Physicochemical Properties
The success of a fragment is intrinsically linked to its physicochemical properties. This compound possesses a unique combination of features that make it an attractive starting point for FBDD campaigns.
A key characteristic is the presence of a bromine atom. Halogen bonding has gained significant recognition as a crucial molecular interaction in drug discovery.[4][5] The bromine atom in this fragment can act as a halogen bond donor, forming favorable, directional interactions with nucleophilic partners, such as backbone carbonyl oxygens, in a protein's binding pocket.[4][6] This interaction can provide a strong anchor point for the fragment, offering a vector for future optimization. The imidazole core itself is a versatile scaffold, capable of participating in various noncovalent interactions, including hydrogen bonding and π-π stacking.[7]
To objectively assess its "fragment-likeness," we can analyze its properties in the context of the "Rule of Three," a widely accepted guideline for fragment design:
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 233.06 g/mol [8] | < 300 Da |
| cLogP | 1.6[8] | ≤ 3 |
| Hydrogen Bond Donors | 0[8] | ≤ 3 |
| Hydrogen Bond Acceptors | 3[8] | ≤ 3 |
| Rotatable Bonds | 3[8] | ≤ 3 |
As the table demonstrates, this compound comfortably adheres to the "Rule of Three," indicating good starting points for developing drug candidates with favorable pharmacokinetic properties.
The Experimental Gauntlet: A Workflow for Fragment Evaluation
Identifying a promising fragment is only the first step. A rigorous and multi-faceted experimental workflow is essential to validate its binding and understand its mode of action. The following protocol outlines a robust strategy for evaluating this compound.
Caption: A generalized workflow for fragment-based drug discovery, from initial screening to lead optimization.
Primary Screening: Casting a Wide Net with Differential Scanning Fluorimetry (DSF)
The initial screen aims to rapidly identify fragments that bind to the target protein. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is an excellent choice for this purpose due to its high throughput and low protein consumption.
Protocol: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a solution of the target protein in a suitable buffer. The final protein concentration is typically in the range of 2-10 µM.
-
Fragment Addition: Add this compound from a DMSO stock solution to the protein solution. The final fragment concentration is typically 100-500 µM, with a final DMSO concentration of 1-5%.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
-
Thermal Denaturation: Subject the samples to a temperature gradient using a real-time PCR instrument.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. A shift in the melting temperature (Tm) of the protein in the presence of the fragment compared to the DMSO control indicates binding. A positive Tm shift of >1-2 °C is generally considered a hit.
Causality: The principle behind DSF is that ligand binding stabilizes the protein, leading to an increase in its melting temperature. This method is a rapid and cost-effective way to screen a fragment library and identify potential binders.
Hit Validation and Affinity Measurement: Quantifying the Interaction with Surface Plasmon Resonance (SPR)
Once a hit is identified in the primary screen, it is crucial to confirm the binding and accurately measure its affinity using a different biophysical technique. Surface Plasmon Resonance (SPR) is the gold standard for this purpose, providing real-time, label-free detection of molecular interactions.[9][10][11]
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface.
-
Fragment Injection: Inject a series of concentrations of this compound over the sensor surface. A DMSO concentration match between the running buffer and the fragment solutions is critical to avoid false positives.[9]
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of fragment bound to the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 steady-state affinity) to determine the equilibrium dissociation constant (KD).
Causality: SPR provides quantitative information about the binding affinity (KD) and, in some cases, the kinetics (kon and koff) of the interaction. This data is essential for ranking fragments and prioritizing them for further studies.
Orthogonal Validation and Mechanistic Insight: Nuclear Magnetic Resonance (NMR) Spectroscopy
To further increase confidence in the identified hit, an orthogonal validation method is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can not only confirm binding but also provide information about the binding site on the protein.[12][13]
Protocol: ¹H-¹⁵N HSQC NMR
-
Protein Preparation: Prepare a sample of ¹⁵N-isotopically labeled target protein.
-
Spectrum Acquisition (Apo): Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein in the absence of the fragment.
-
Fragment Titration: Add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Compare the spectra of the protein in the presence and absence of the fragment. Chemical shift perturbations (CSPs) of specific amino acid residues indicate that the fragment is binding at or near these residues.
Causality: Each peak in the HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Changes in the chemical environment of these nuclei upon ligand binding result in shifts in the corresponding peaks, allowing for the mapping of the binding site.
The Competitive Landscape: How Does it Stack Up?
To truly appreciate the potential of this compound, it is essential to compare it to other commonly used heterocyclic fragments.
| Fragment | Structure | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Halogen bond donor, multiple H-bond acceptors, poised for synthetic elaboration. | Strong, directional interactions; versatile binding modes. | Potential for off-target effects due to reactivity of the ester. | |
| Pyrazole | Two adjacent nitrogen atoms, one acting as H-bond donor and the other as an acceptor. | Well-established scaffold in medicinal chemistry with proven bioactivity.[1] | Can be metabolically labile. | |
| Benzimidazole | Fused bicyclic system, extended π-system. | Increased surface area for van der Waals interactions; rigid scaffold. | Higher molecular weight and cLogP, may not be ideal as a starting fragment. |
This comparative analysis highlights the unique advantages of this compound, particularly its potential for halogen bonding, which is a less common but highly valuable interaction in fragment-based design.
From Fragment to Lead: A Glimpse into the Future
The true power of FBDD lies in the ability to evolve a low-affinity fragment into a high-potency lead compound. The structural information obtained from X-ray crystallography is invaluable in this process.
Caption: A conceptual diagram illustrating the structure-guided growth of a fragment to improve binding affinity.
Once a crystal structure of the protein in complex with this compound is obtained, medicinal chemists can identify vectors for growth. For example, the ethyl ester group can be readily modified to introduce new functional groups that can form additional interactions with the protein, thereby increasing binding affinity and selectivity.
Conclusion
This compound represents a highly promising and versatile fragment for drug discovery. Its favorable physicochemical properties, coupled with the potential for halogen bonding and the synthetic tractability of the imidazole scaffold, make it an attractive starting point for FBDD campaigns targeting a wide range of protein classes. The rigorous experimental workflow outlined in this guide provides a clear roadmap for validating its binding and elucidating its mechanism of action. As the field of FBDD continues to evolve, the exploration of novel and underutilized fragments like this one will be crucial for the discovery of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS No. 865798-15-8), a halogenated imidazole derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, you can ensure a secure laboratory environment and compliance with regulatory standards.
Understanding the Hazard Profile
Key Inferred Hazards:
-
Skin and Eye Irritant: Direct contact may cause redness, pain, and irritation.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.
Thermal decomposition of brominated compounds can release hazardous substances such as hydrogen bromide and other brominated hydrocarbons.[1][2][3][4] Therefore, proper disposal is critical to prevent the formation of these toxic byproducts.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential dust or vapors. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
References
Navigating the Unseen: A Guide to Safely Handling Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. One such compound, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, presents as a key building block in synthetic chemistry. However, its full toxicological profile is not yet extensively documented. This guide provides a comprehensive framework for its safe handling, storage, and disposal, drawing upon established principles for managing halogenated heterocyclic compounds. Our approach is grounded in a proactive safety culture, ensuring that procedural steps are not just followed, but understood.
Understanding the Hazard: A Logic-Driven Approach
Inferred Potential Hazards:
-
Skin and Eye Irritation: Halogenated organic compounds are often irritating to the skin and eyes.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
-
Potential for Systemic Effects: Long-term exposure to some brominated compounds has been associated with systemic health issues.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance, but a critical risk mitigation strategy. The following recommendations are based on a comprehensive assessment of the potential hazards.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the compound, which may be irritating to the eyes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemically resistant gloves | Prevents direct skin contact. The choice of glove material is critical and is detailed below. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood provides the primary means of respiratory protection by containing vapors and dust. |
Selecting the Right Gloves: A Deeper Dive
No single glove material is impervious to all chemicals. For brominated organic compounds, the choice of glove is critical. The following table provides a comparison of common laboratory glove materials.
| Glove Material | Breakthrough Time (General) | Notes |
| Nitrile | Fair to Good | Offers good resistance to a range of chemicals, but breakthrough times can vary. Double gloving is recommended. |
| Neoprene | Good | Provides good resistance to many organic compounds. |
| Butyl Rubber | Excellent | Offers excellent resistance to a wide range of chemicals, including many halogenated organics. |
| Viton® | Excellent | A highly resistant material, suitable for prolonged handling of aggressive chemicals. |
Recommendation: For routine handling of small quantities, double-gloving with nitrile gloves is a practical minimum. For larger quantities or extended procedures, butyl rubber or Viton® gloves are recommended. Always inspect gloves for any signs of degradation before and during use.
Operational Protocols: From Benchtop to Disposal
A structured workflow is essential for minimizing exposure and ensuring safety. The following step-by-step protocols for handling and disposal are designed to be clear, concise, and effective.
Experimental Workflow: Safe Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect for integrity.
-
Prepare a designated waste container for halogenated organic waste.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
Don all required PPE before entering the handling area.
-
Conduct all manipulations of the solid compound or its solutions within the chemical fume hood.
-
Use a spatula for transferring the solid to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution is generally effective for surface cleaning.
-
Carefully remove PPE, avoiding contact with the outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualizing the Safety Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
In Case of a Spill
-
Small Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pillow).
-
Collect the absorbed material into a designated halogenated waste container.
-
Decontaminate the spill area.
-
-
Large Spill (outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent re-entry to the area.
-
Allow trained emergency personnel to handle the cleanup.
-
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal: A Responsible Conclusion
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
Disposal Plan
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Disposal Pathway: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not mix with non-halogenated waste streams.
This guide provides a robust framework for the safe handling of this compound. By understanding the potential hazards, utilizing the correct PPE, adhering to strict operational protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
